LY2811376
Description
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been reported in Aspergillus terreus with data available.
LY-2811376 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an orally available non-peptidic BACE1 inhibitor; structure in first source
Properties
IUPAC Name |
(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMRGWYPNIERM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658051 | |
| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194044-20-6 | |
| Record name | LY-2811376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2811376 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2811376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the BACE1 Inhibition Profile of LY2811376
Introduction: LY2811376, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent reduction of amyloid-β (Aβ) peptides in the central nervous system (CNS) of both preclinical animal models and humans.[1][3][4] BACE1 is the rate-limiting enzyme that initiates the production of Aβ, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][5][6][7] Although the clinical development of this compound was discontinued due to off-target toxicology findings, the data from its investigation provided critical validation for BACE1 as a tractable therapeutic target for AD and offered a foundational proof-of-concept for subsequent drug development efforts.[1][5][8]
Mechanism of Action
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1][10] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[6]
This compound acts as a direct inhibitor of BACE1, blocking this initial cleavage of APP. By inhibiting BACE1, this compound diverts APP metabolism away from the amyloidogenic pathway. Consequently, this leads to a reduction in the production of sAPPβ, C99, and downstream Aβ peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory increase in the cleavage of APP by α-secretase, a competing, non-amyloidogenic pathway that produces soluble APPα (sAPPα).[1][3]
Quantitative Inhibition Profile
The inhibitory activity of this compound has been characterized through enzymatic assays, cell-based models, animal studies, and human clinical trials.
Data Presentation
Table 1: In Vitro Enzymatic and Cellular Potency of this compound
| Assay Type | System | Substrate | Potency (IC50 / EC50) |
| Enzymatic Inhibition | Recombinant human BACE1 (hBACE1) | Small synthetic peptide (FRET) | IC50: 239 nM[1][2][10] |
| Enzymatic Inhibition | Recombinant hBACE1 | MBP–C125Swe polypeptide | IC50: 249 nM[1][2][12] |
| Cellular Inhibition | HEK293 cells overexpressing APP (Swedish mutation) | Endogenous APP | EC50: ~300 nM[1][2][13] |
| Cellular Inhibition | Primary neuronal cultures from PDAPP transgenic mice | Endogenous APP | EC50: ~100 nM[1][2][13] |
Table 2: Aspartyl Protease Selectivity Profile of this compound
| Protease | Selectivity vs. BACE1 |
| BACE2 | ~10-fold[1][2][13] |
| Cathepsin D | >50-fold[1][2][13] |
| Pepsin | >50-fold[1][2][13] |
| Renin | >50-fold[1][2][13] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Dose (Oral Gavage) | Time Point | Key Biomarker Changes |
| APPV717F Transgenic Mice | 10, 30, and 100 mg/kg | 3 hours post-dose | Dose-dependent, significant reductions in brain Aβ, sAPPβ, and C99.[1][11][13] |
| Beagle Dogs | 5 mg/kg | 3 hours post-dose | Plasma Aβ1-x reduced by 43%.[1] |
| Beagle Dogs | 5 mg/kg | 9 hours post-dose | CSF Aβ1-x reduced by ~70%.[1] |
Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Humans
| Biomarker | Dose | Maximum Mean Reduction from Baseline |
| Plasma Aβ1–40 | 90 mg | 80%[1] |
| CSF Aβ1–40 | 30 mg | ~20%[1] |
| CSF Aβ1–40 | 90 mg | 54% (nadir at 12-14h)[1] |
| CSF Aβ1–42 | 90 mg | 58.1% (nadir)[1] |
| CSF sAPPβ | 90 mg | 42% (nadir at 20h)[1][3] |
| CSF sAPPα | 90 mg | 76% increase[1][3] |
Experimental Protocols
Detailed methodologies were employed to characterize the BACE1 inhibition profile of this compound across different platforms.
Recombinant Human BACE1 Enzymatic Assays
The potency of this compound was determined using purified recombinant human BACE1 (hBACE1) with two different substrates.[1]
-
Fluorescence Resonance Energy Transfer (FRET) Assay :
-
Principle : This assay uses a synthetic peptide substrate containing a fluorescent donor and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and quencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]
-
Protocol :
-
Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[15]
-
Serial dilutions of this compound (typically in DMSO) were added to the enzyme preparation and pre-incubated.[15]
-
The FRET peptide substrate was added to initiate the reaction.
-
Fluorescence intensity was measured kinetically using a microplate reader at appropriate excitation and emission wavelengths.
-
Reaction rates were calculated, and IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
-
-
-
MBP–C125Swe Polypeptide Substrate Assay :
-
Principle : This assay utilizes a larger, more physiologically relevant substrate, a maltose-binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP with the Swedish mutation (MBP-C125Swe). BACE1 cleavage products are detected and quantified.
-
Protocol :
-
hBACE1 was incubated with the MBP-C125Swe substrate in the presence of varying concentrations of this compound.
-
The reaction was stopped after a defined incubation period.
-
The cleavage products were separated and quantified, often using techniques like ELISA or Western blotting, to determine the extent of BACE1 inhibition.
-
-
Cell-Based Aβ Production Assays
These assays assessed the ability of this compound to penetrate cells and inhibit native BACE1 activity.
-
HEK293Swe Assay :
-
Cell Line : Human Embryonic Kidney 293 (HEK293) cells stably expressing human APP751 with the Swedish (N670L671) double mutation, which enhances Aβ production.[1]
-
Protocol :
-
HEK293Swe cells were cultured in standard media.
-
Cells were treated with various concentrations of this compound for a specified period (e.g., 20-24 hours).[6]
-
The conditioned media was collected.
-
Aβ peptides (Aβ40 and Aβ42) in the media were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]
-
EC50 values were calculated based on the concentration-dependent reduction in Aβ secretion.
-
-
-
Primary PDAPP Neuronal Assay :
-
Cell Source : Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the V717F mutation.[1]
-
Protocol :
-
Neurons were incubated in the presence of varying concentrations of this compound.
-
Conditioned media was collected after treatment.
-
Secreted Aβ levels were quantified by ELISA.
-
EC50 values were determined from the concentration-response curve.
-
-
In Vivo Animal Studies
These studies were crucial for assessing brain penetrance, oral bioavailability, and target engagement in a complex biological system.
-
APPV717F Transgenic Mouse Study :
-
Animal Model : Young transgenic mice expressing human APP with the V717F mutation, a model of Aβ pathology.[1]
-
Protocol :
-
-
Beagle Dog PK/PD Study :
-
Animal Model : Beagle dogs were used as a non-transgenic model with normal physiological APP expression.[1]
-
Protocol :
-
Dogs were administered a single oral gavage dose of this compound (5 mg/kg).[1]
-
Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.
-
Plasma and CSF were analyzed for both this compound concentrations (pharmacokinetics, PK) and Aβ levels (pharmacodynamics, PD).
-
-
Human Clinical Study
A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety, tolerability, PK, and PD.[1]
-
Study Design : A randomized, placebo-controlled study.
-
Participants : Healthy human volunteers.
-
Protocol :
-
Subjects received a single oral dose of this compound (e.g., 30 mg or 90 mg) or placebo in a fasted state.[1][6]
-
For a subset of participants, an indwelling lumbar catheter was placed to enable serial CSF sample collection over 36 hours.[1]
-
Plasma samples were collected over a longer period (up to 120 hours).[1]
-
Samples were analyzed for concentrations of this compound, Aβ1–40, Aβ1–42, sAPPα, and sAPPβ.[1]
-
Conclusion
This compound is a potent and selective BACE1 inhibitor that demonstrated a clear mechanism of action by effectively reducing the production of amyloid-β peptides and other key biomarkers of the amyloidogenic pathway. The compound showed robust, dose-dependent target engagement that translated consistently from in vitro enzymatic assays and cell-based models to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly significant, providing the first clinical evidence that an orally administered small molecule could produce profound and sustained reductions in Aβ in the central nervous system.[1][4][8]
Despite these successes in demonstrating pharmacodynamic proof-of-concept, the development of this compound was terminated due to toxicity findings in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of BACE1 itself, leaving BACE1 as a viable therapeutic target.[1] The comprehensive inhibition profile of this compound remains a critical case study for researchers and drug developers, providing invaluable data that has informed the design and progression of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's therapy targeting the β-secretase enzyme BACE1: Benefits and potential limitations from the perspective of animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LY2811376: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of LY2811376, a non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Mechanism of Action
This compound is an orally available, non-peptidic inhibitor of BACE1, an aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4] By inhibiting BACE1, this compound reduces the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4]
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been evaluated in various enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of BACE1 by this compound
| Assay Type | Substrate | IC50 (nM) | Reference |
| Recombinant hBACE1 | Small synthetic peptide | 239 | [2][5][6] |
| Recombinant hBACE1 | Larger chimeric protein | 249 | [2][5][6] |
Table 2: Cellular Activity of this compound in Reducing Aβ Secretion
| Cell Line | Assay Description | EC50 (nM) | Reference |
| APP-overexpressing Human Embryonic Kidney (HEK293) cells | Concentration-dependent decrease in Aβ secretion | ~300 | [1][2][5] |
| Primary neuronal cultures from PDAPP transgenic mice | Concentration-dependent decrease in Aβ secretion | ~100 | [1][5] |
| Human H4 cells expressing APP751 Swedish mutant | Inhibition of Aβ40 or Aβ42 production | 270 | [1] |
| SH-SY5Y cells | Reduction of Aβ1-40 and Aβ1-42 in cell medium | Not specified | [6] |
Table 3: Selectivity Profile of this compound
| Protease | Relationship to BACE1 | Selectivity (fold) | Reference |
| BACE2 | Related aspartyl protease | ~10 | [1][2][5] |
| Cathepsin D | Distantly related aspartyl protease | >50 | [1][2][5] |
| Pepsin | Distantly related aspartyl protease | >50 | [1][2][5] |
| Renin | Distantly related aspartyl protease | >50 | [1][2][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Recombinant BACE1 Inhibition Assay (FRET-Based)
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate containing a fluorescent donor and a quencher moiety
-
This compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in Assay Buffer to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to a working concentration in ice-cold Assay Buffer.
-
Substrate Preparation: Dilute the BACE1 FRET substrate to a working concentration in Assay Buffer. Protect the solution from light.
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound or vehicle (DMSO in Assay Buffer for control wells) to the appropriate wells.
-
Add the diluted BACE1 enzyme to all wells except for the negative control (blank) wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.
-
Subtract the reaction rate of the negative control from all other wells.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Cellular Aβ Secretion Assay (ELISA-Based)
This protocol outlines a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the effect of this compound on the secretion of Aβ peptides from cells overexpressing human APP.
Materials:
-
HEK293 cells stably transfected with a human APP construct (e.g., APP Swedish mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Aβ ELISA kit (e.g., for Aβ40 or Aβ42)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the APP-overexpressing HEK293 cells into a 96-well cell culture plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Aβ Quantification: Quantify the concentration of Aβ40 and/or Aβ42 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the Aβ ELISA.
-
Calculate the concentration of Aβ in each sample.
-
Normalize the Aβ levels to the vehicle-treated control wells (representing 0% inhibition).
-
Plot the percent inhibition of Aβ secretion versus the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflows
Caption: Workflow for BACE1 FRET-Based Inhibition Assay.
Caption: Workflow for Cellular Aβ Secretion Assay.
References
The BACE1 Inhibitor LY2811376: A Technical Overview of its Impact on Amyloid-Beta 40 and 42 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2811376 is a potent, orally bioavailable, non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on Aβ40 and Aβ42 levels, summarizing key preclinical and clinical findings. It includes a detailed examination of the mechanism of action, experimental methodologies, and quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of Alzheimer's disease drug development.
Introduction: The Rationale for BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 isoform, in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[1][3][4] BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ).[1][3] Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[1]
Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[1][5][6][7] Inhibition of BACE1 is expected to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream neurotoxic events. This compound was one of the first orally available, non-peptidic BACE1 inhibitors to be evaluated in clinical trials.[8]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the enzyme from cleaving its natural substrate, APP. This inhibition leads to a reduction in the production of sAPPβ and C99, the direct downstream products of BACE1 activity.[1] Consequently, the substrate pool for γ-secretase is diminished, resulting in a dose-dependent decrease in the levels of both Aβ40 and Aβ42.
Quantitative Effects of this compound on Aβ Levels
Clinical and preclinical studies have demonstrated that this compound robustly reduces Aβ40 and Aβ42 levels in a dose-dependent manner in both plasma and cerebrospinal fluid (CSF).
Preclinical Data in PDAPP Mice
Studies in the PDAPP transgenic mouse model of Alzheimer's disease showed that oral administration of this compound led to significant reductions in brain Aβ levels.
| Dose (mg/kg, p.o.) | Brain Aβ Reduction (%) | sAPPβ Reduction (%) | C99 Reduction (%) |
| 10 | Significant | Significant | Significant |
| 30 | Significant | Significant | Significant |
| 100 | Significant | Significant | Significant |
| Data from a study in PDAPP mice, with measurements taken 3 hours post-dose.[1] |
Clinical Data in Healthy Human Volunteers
A Phase I clinical trial (NCT00838084) in healthy human volunteers demonstrated a significant, dose-dependent reduction of Aβ40 and Aβ42 in both plasma and CSF following a single oral dose of this compound.[8]
Plasma Aβ Levels:
| Dose (mg) | Mean Reduction in Plasma Aβ1-40 over 24h (%) | Nadir Reduction in Plasma Aβ1-40 (%) |
| 90 | 64 | 80 |
| Data from a single ascending dose study in healthy volunteers.[1] |
Cerebrospinal Fluid (CSF) Aβ Levels:
| Dose (mg) | Maximum Mean Reduction in CSF Aβ1-40 from Baseline (%) | Maximum Mean Reduction in CSF Aβ1-42 from Baseline (%) | Average Reduction in CSF Aβ1-40 over 24h vs. Placebo (%) |
| 30 | ~20 ± 17 | Similar to Aβ1-40 | Not reported |
| 90 | 54 ± 17 | 58.1 | ~56 |
| Data from a single dose CSF sampling study in healthy volunteers.[1] |
Experimental Protocols
Preclinical Studies in PDAPP Mice
-
Animal Model: Young APPV717F transgenic mice (PDAPP mice) were utilized.[1]
-
Drug Administration: this compound was administered via oral gavage.[1]
-
Tissue Collection: Brain tissue (cortical extracts) was collected 3 hours after dosing.[1]
-
Biomarker Analysis: Levels of Aβ, sAPPβ, and C99 were determined from the cortical extracts. The specific analytical methods were not detailed in the primary publication but likely involved immunoassays such as ELISA or Western blotting.[1]
Clinical Studies in Healthy Volunteers
-
Study Design: A randomized, placebo-controlled, single ascending dose study was conducted.[9]
-
Participants: Healthy human volunteers were enrolled.[9]
-
Drug Administration: Single oral doses of this compound or placebo were administered.[9]
-
Sample Collection:
-
Plasma: Blood samples were collected at various time points.
-
CSF: Lumbar CSF was collected over a 36-hour period via an indwelling catheter.[1]
-
-
Biomarker Analysis:
-
ELISA: Aβ40 and Aβ42 levels in plasma and CSF were quantified using validated sandwich ELISA methods. Specific kits used were from Meso Scale Discovery.
-
Mass Spectrometry: In some analyses, hybrid immunoaffinity-mass spectrometry (HI-MS) was used to monitor a variety of Aβ peptides.[9]
-
Logical Relationship of this compound Action
The administration of this compound initiates a clear and logical cascade of events, starting from target engagement to the desired pharmacodynamic effect of Aβ reduction.
Conclusion and Future Directions
This compound demonstrated robust and dose-dependent reductions in both Aβ40 and Aβ42 in preclinical models and, importantly, translated these findings to humans. The significant lowering of Aβ levels in the CSF provided clear evidence of target engagement in the central nervous system. Despite these promising pharmacodynamic effects, the clinical development of this compound was discontinued due to off-target toxicity observed in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to BACE1 inhibition itself.[1]
The experience with this compound provided critical validation for BACE1 as a druggable target for lowering Aβ levels in humans. The data generated from these studies have been invaluable in guiding the development of subsequent, more selective BACE1 inhibitors with improved safety profiles. Future research in this area continues to focus on achieving a therapeutic window that maximizes Aβ reduction while minimizing any potential mechanism-based or off-target side effects.
References
- 1. BACE1 overexpression regulates amyloid precursor protein cleavage and interaction with the ShcA adapter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Candidate Reference Measurement Procedure for Quantification of Amyloid-[Beta] in Cerebrospinal Fluid - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 8. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
LY2811376: A Technical Examination of a BACE1 Inhibitor and its Implications for the Amyloid Cascade Hypothesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the development, mechanism of action, and preclinical and clinical findings of LY2811376, a potent, orally available, non-peptidic β-secretase (BACE1) inhibitor. The document will delve into its role in the context of the amyloid cascade hypothesis of Alzheimer's disease, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Introduction: The Amyloid Cascade Hypothesis and the Rationale for BACE1 Inhibition
The amyloid cascade hypothesis has been a central theory in Alzheimer's disease (AD) research for decades. It posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating a cascade of pathological events, including the formation of senile plaques, neurofibrillary tangles, synaptic dysfunction, and ultimately, neuronal cell death and cognitive decline[1][2]. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase[2][3].
BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99)[3][4]. Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms[5]. The non-amyloidogenic pathway, in contrast, involves the cleavage of APP by α-secretase within the Aβ domain, precluding the formation of Aβ[1].
Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD[6][7]. The rationale is that inhibiting BACE1 will reduce the production of Aβ, thereby preventing its aggregation and downstream neurotoxic effects. This compound emerged as a promising small molecule BACE1 inhibitor developed to test this hypothesis.
This compound: A Potent BACE1 Inhibitor
This compound, with the chemical name (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[8][9]thiazin-2-ylamine, was one of the first orally bioavailable, non-peptidic BACE1 inhibitors to advance to human clinical trials[4]. Its development marked a significant step in assessing the viability of BACE1 inhibition as a therapeutic strategy for AD.
In Vitro Profile
This compound demonstrated potent and selective inhibition of BACE1 in various in vitro assays. The following tables summarize its key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate/Cell Line | Value | Reference(s) |
| IC50 | Recombinant human BACE1 (synthetic peptide substrate) | 239 nM | [4] |
| Recombinant human BACE1 (chimeric protein substrate) | 249 nM | [4] | |
| EC50 | APP-overexpressing HEK293 cells (Aβ secretion) | ~300 nM | [4][8] |
| Primary neuronal cultures from PDAPP transgenic mice (Aβ secretion) | ~100 nM | [4][8] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity vs. BACE1 | Reference(s) |
| BACE2 | ~10-fold | [4][8] |
| Cathepsin D | >50-fold | [4][8] |
| Pepsin | >50-fold | [4][8] |
| Renin | >50-fold | [4][8] |
Preclinical In Vivo Studies
The efficacy of this compound was evaluated in preclinical animal models, primarily in transgenic mice expressing human APP with mutations associated with familial AD.
Table 3: In Vivo Pharmacodynamic Effects of this compound in APP V717F Transgenic Mice
| Dose (oral gavage) | Analyte | Tissue | % Reduction (vs. vehicle) | Time Point | Reference(s) |
| 10 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |
| 30 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |
| 100 mg/kg | Aβ, sAPPβ, C99 | Brain | Dose-dependent | 3 hours | [4] |
Clinical Studies in Humans
This compound was advanced to a Phase 1 clinical trial (NCT00838084) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy human volunteers.
Table 4: Pharmacodynamic Effects of a Single Oral Dose of this compound in Healthy Volunteers
| Dose | Analyte | Fluid | Maximum Mean Reduction (vs. placebo) | Time to Nadir/Peak | Reference(s) |
| 30 mg | CSF Aβ1-40 | CSF | ~20% | 12-14 hours | [4] |
| 90 mg | CSF Aβ1-40 | CSF | ~54% | 12-14 hours | [4] |
| 90 mg | CSF Aβ1-42 | CSF | Similar to Aβ1-40 | 12-14 hours | [4] |
| 90 mg | Plasma Aβ1-40 | Plasma | ~80% | ~7 hours | [4] |
| 90 mg | CSF sAPPβ | CSF | 42% | 20 hours | [4] |
| 90 mg | CSF sAPPα | CSF | 76% increase | - | [4] |
These results provided the first clinical evidence that a small molecule BACE1 inhibitor could robustly and dose-dependently reduce Aβ levels in the central nervous system of humans, offering critical support for the amyloid hypothesis[4]. The reduction in CSF sAPPβ directly demonstrated target engagement in the brain, while the increase in sAPPα suggested a shift towards the non-amyloidogenic pathway as a result of BACE1 inhibition[4].
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro BACE1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
-
Methodology:
-
Recombinant human BACE1 enzyme is incubated with a synthetic peptide substrate or a larger chimeric protein substrate.
-
This compound is added at varying concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature and pH.
-
The cleavage of the substrate is measured using a sensitive detection method, such as fluorescence resonance energy transfer (FRET).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Aβ Secretion Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of Aβ secretion in a cellular context.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells overexpressing human APP or primary cortical neurons from PDAPP transgenic mouse embryos are cultured.
-
The cells are treated with varying concentrations of this compound.
-
After an incubation period, the cell culture medium is collected.
-
The levels of secreted Aβ40 and Aβ42 in the medium are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Studies in APP V717F Transgenic Mice
-
Objective: To assess the in vivo efficacy of this compound in reducing brain levels of Aβ and other APP metabolites.
-
Methodology:
-
Young (2-3 months old) female APP V717F transgenic mice are used.
-
Mice are administered a single oral dose of this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via gavage.
-
At a specified time point post-dosing (e.g., 3 hours), the animals are euthanized.
-
Brains are harvested, and cortical tissue is extracted.
-
The levels of Aβ, sAPPβ, and C99 in the brain extracts are measured by ELISA or Western blotting.
-
Human Cerebrospinal Fluid (CSF) Analysis
-
Objective: To measure the effect of this compound on Aβ and sAPP levels in the CSF of healthy human volunteers.
-
Methodology:
-
Healthy volunteers are enrolled in a randomized, placebo-controlled, single-ascending-dose study.
-
An indwelling lumbar catheter is placed for serial CSF collection.
-
A single oral dose of this compound (e.g., 30 or 90 mg) or placebo is administered.
-
CSF samples are collected at baseline and at multiple time points post-dose (e.g., over 36 hours).
-
The concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in the CSF are quantified using validated ELISAs.
-
Visualizing the Molecular Pathways and Experimental Processes
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental workflows discussed.
The Amyloid Cascade and BACE1 Inhibition
Caption: The amyloidogenic and non-amyloidogenic pathways of APP processing and the inhibitory action of this compound on BACE1.
Experimental Workflow for In Vivo Mouse Studies
Caption: A simplified workflow for the preclinical evaluation of this compound in a transgenic mouse model of Alzheimer's disease.
Clinical Trial Protocol for CSF Analysis
Caption: An overview of the clinical trial protocol for assessing the pharmacodynamic effects of this compound on CSF biomarkers.
Discontinuation and Lessons Learned
Despite the promising preclinical and early clinical results, the development of this compound was discontinued due to toxicology findings in longer-term preclinical studies[4]. Specifically, retinal pathology was observed in rats at doses of 30 mg/kg and higher[9]. Importantly, these adverse effects were found to be unrelated to BACE1 inhibition, as they were also observed in BACE1 knockout mice treated with this compound[4]. This suggested an off-target toxicity of the compound itself.
Although this compound did not proceed to later-stage clinical trials, its development provided invaluable insights for the field of Alzheimer's drug discovery:
-
Proof of Concept: It was the first orally available small molecule to demonstrate significant, dose-dependent reduction of Aβ in the human central nervous system, providing crucial validation for the BACE1 therapeutic target and the amyloid hypothesis[4][9].
-
Biomarker Development: The study established sAPPβ and sAPPα as valuable pharmacodynamic biomarkers for assessing BACE1 target engagement in the brain.
-
Challenges in BACE1 Inhibitor Development: The off-target toxicity highlighted the challenges of developing safe and effective BACE1 inhibitors and underscored the importance of thorough preclinical toxicology studies.
Conclusion
This compound represents a pivotal chapter in the pursuit of a disease-modifying therapy for Alzheimer's disease based on the amyloid cascade hypothesis. While its journey was cut short due to off-target toxicity, the data generated from its preclinical and clinical evaluation provided a critical proof of concept for BACE1 inhibition and established a framework for the development of subsequent BACE1 inhibitors. The lessons learned from this compound continue to inform the design and development of safer and more effective therapeutic strategies targeting the amyloid pathway. This technical guide has provided a comprehensive overview of the key data, experimental protocols, and conceptual frameworks surrounding this compound, serving as a valuable resource for researchers and drug developers in the field of neurodegenerative diseases.
References
- 1. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Synaptic Amyloid-β Generation through BACE1 Retrograde Transport in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal Fluid Levels of sAPPα and sAPPβ in Lewy Body and Alzheimer's Disease: Clinical and Neurochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. biofinder.se [biofinder.se]
- 6. Conformational dynamics of cathepsin D and binding to a small-molecule BACE1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of soluble amyloid-β precursor protein assays as diagnostic CSF biomarkers for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on LY2811376: A BACE1 Inhibitor for Alzheimer's Disease
Introduction: LY2811376 is an orally available, non-peptidic inhibitor of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptide.[1] According to the amyloid cascade hypothesis, the accumulation of Aβ in the brain is a primary event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 has therefore been a key therapeutic target for disease-modifying drugs.[3] this compound was developed to test this hypothesis by reducing Aβ production.[1] Although its clinical development was halted due to off-target toxicity, the preclinical data provided a crucial proof-of-concept for BACE1 inhibition, demonstrating a robust reduction of Aβ in both animal models and humans.[1][4] This guide provides a detailed overview of the preclinical data, experimental protocols, and relevant biological pathways associated with this compound.
Quantitative Data Presentation
The preclinical efficacy of this compound was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Substrate/Cell Line | Value | Reference |
| IC₅₀ | hBACE1 (Synthetic Peptide Substrate) | 239 nM | [1][5] |
| IC₅₀ | hBACE1 (Chimeric Protein Substrate) | 249 nM | [1][5] |
| EC₅₀ | HEK293 cells overexpressing APP | ~300 nM | [1][6] |
| EC₅₀ | PDAPP Transgenic Mouse Primary Neurons | ~100 nM | [1][6] |
| Selectivity | BACE1 vs. BACE2 | ~10-fold | [1][6] |
| Selectivity | BACE1 vs. Cathepsin D | >50-fold | [1][6] |
| Selectivity | BACE1 vs. Pepsin | >50-fold | [1][6] |
| Selectivity | BACE1 vs. Renin | >50-fold | [1][6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in PDAPP Mice (3 hours post-dose)
| Oral Dose | Average Systemic Exposure | Brain Aβ Reduction | Brain sAPPβ Reduction | Brain C99 Reduction | Reference |
| 10 mg/kg | 667 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |
| 30 mg/kg | 1830 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |
| 100 mg/kg | 7200 ng/mL | Dose-dependent, significant | Dose-dependent, significant | Dose-dependent, significant | [1] |
Note: Specific percentage reductions at each dose were presented graphically in the source material; all doses produced statistically significant (p < 0.01) reductions compared to vehicle control.[1]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Beagle Dogs
| Oral Dose | Time Point | CSF Aβ₁₋ₓ Reduction | Reference |
| 5 mg/kg | 3 hours | 43% | [1] |
| 5 mg/kg | 9 hours | ~70% | [1] |
Experimental Protocols
Detailed methodologies were crucial for assessing the preclinical profile of this compound.
1. Recombinant Enzyme Assays: The inhibitory potency of this compound against human BACE1 (hBACE1) was determined using recombinant enzyme assays.[1] Two different substrates were used: a small synthetic peptide and a larger chimeric protein (MBP–C125).[1] The assays measured the concentration-dependent inhibition of hBACE1 activity by this compound to determine the IC₅₀ value.[1] Selectivity was assessed by comparing its inhibitory activity against related aspartyl proteases like BACE2, cathepsin D, pepsin, and renin.[1]
2. Cell-Based Assays: Two primary cell-based models were used to measure the compound's efficacy in a cellular context.
-
HEK293-APP Cells: A human embryonic kidney (HEK) cell line overexpressing the amyloid precursor protein (APP) was treated with varying concentrations of this compound.[1][6] The concentration of secreted Aβ in the cell media was measured to determine the half-maximal effective concentration (EC₅₀).[1]
-
PDAPP Primary Neuronal Cultures: Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mice.[1] These mice overexpress a human APP gene with the V717F mutation.[1] The cultured neurons were treated with this compound, and the subsequent decrease in secreted Aβ was quantified to establish the EC₅₀ in a more disease-relevant neuronal model.[1][6]
3. In Vivo Animal Studies:
-
PDAPP Mouse Model: Young APPV717F transgenic mice were administered this compound via oral gavage at doses of 10, 30, and 100 mg/kg.[1] Three hours after dosing, brain levels of key pharmacodynamic markers were assessed.[1] Cortical extracts were analyzed to measure the levels of Aβ, soluble APPβ (sAPPβ), and the C-terminal fragment C99, all of which are direct products of BACE1 cleavage of APP.[1] This allowed for the evaluation of target engagement in the central nervous system.
-
Beagle Dog Model: To assess the compound's effects on cerebrospinal fluid (CSF) biomarkers, beagle dogs were treated with a 5 mg/kg oral dose of this compound.[1] CSF and plasma samples were collected at various time points post-administration.[1] The levels of different Aβ isoforms (Aβ₁₋ₓ, Aβ₁₋₄₀, Aβ₁₋₄₂) in the CSF were measured to confirm central target engagement and to understand the pharmacodynamic time course.[1]
Visualizations: Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing pathways and the inhibitory action of this compound.
Logical Relationship of BACE1 Inhibition
Caption: Logical flow from drug administration to the downstream biomarker changes resulting from BACE1 inhibition.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo preclinical study of this compound.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
The Rise and Fall of LY2811376: A BACE1 Inhibitor's Journey in Alzheimer's Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY2811376, a non-peptidic, orally available inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), emerged from Eli Lilly's drug discovery program as a promising therapeutic candidate for Alzheimer's disease. Based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is a primary pathological driver of the disease, this compound was designed to reduce the production of Aβ by inhibiting the initial enzymatic cleavage of the amyloid precursor protein (APP). Preclinical studies demonstrated potent BACE1 inhibition and significant reductions in Aβ levels in various models. The compound successfully translated these effects to humans in a Phase I clinical trial, showing robust and sustained lowering of Aβ in cerebrospinal fluid (CSF). However, the development of this compound was ultimately halted due to off-target retinal toxicity observed in chronic toxicology studies in rats. This whitepaper provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights into the challenges of BACE1 inhibitor development and Alzheimer's disease therapeutics.
Introduction: The Rationale for BACE1 Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] The "amyloid cascade hypothesis" has been a dominant theory in AD research for decades, suggesting that the production and aggregation of amyloid-beta (Aβ) peptides in the brain are central to the disease's pathogenesis.[2] Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: the β-secretase (BACE1) and the γ-secretase complex.[3] BACE1 initiates this process, making it a prime therapeutic target to decrease cerebral Aβ concentrations and potentially slow disease progression.[2][3] The development of small-molecule BACE1 inhibitors that can penetrate the blood-brain barrier has been a major focus of pharmaceutical research.[4]
Discovery and Preclinical Profile of this compound
This compound, with the chemical structure (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was identified by Eli Lilly through a fragment-based screening approach.[5][6] It is a non-peptidic, orally bioavailable small molecule designed for potent and selective inhibition of BACE1.[5][7]
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of human BACE1 (hBACE1) in enzymatic assays.[8] The compound also exhibited selectivity for BACE1 over the homologous aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[5][9]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Substrate/Enzyme | Value | Reference |
| IC₅₀ | hBACE1 (synthetic peptide) | 239 nM | [8] |
| hBACE1 (chimeric protein) | 249 nM | [8] | |
| Selectivity | BACE2 | ~10-fold vs BACE1 | [5][9] |
| Cathepsin D | >50-fold vs BACE1 | [9] | |
| Pepsin | >50-fold vs BACE1 | [9] | |
| Renin | >50-fold vs BACE1 | [9] |
Cellular Activity
In cellular assays, this compound effectively reduced the secretion of Aβ peptides in a concentration-dependent manner.[9]
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Reference |
| APP-overexpressing HEK293 cells | EC₅₀ (Aβ secretion) | ~300 nM | [9] |
| Primary neuronal cultures (PDAPP transgenic mouse) | EC₅₀ (Aβ secretion) | ~100 nM | [9] |
| SH-SY5Y neuroblastoma cells | Effect | Reduced Aβ1-40 and Aβ1-42, increased Aβ5-40 | [10][11] |
In Vivo Preclinical Pharmacology
The efficacy of this compound was evaluated in multiple animal models, demonstrating significant reductions in brain and CSF Aβ levels following oral administration.[5][9]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Dose (Oral Gavage) | Key Findings | Reference |
| APPV717F Transgenic Mice | 10, 30, 100 mg/kg | Dose-dependent reduction in brain Aβ, sAPPβ, and C99. | [5][9] |
| Beagle Dogs | 5 mg/kg | ~70% reduction in CSF Aβ1-x at 9 hours; maximal 85% reduction in plasma Aβ1-x between 4-12 hours. | [5] |
Clinical Development: Phase I Studies
This compound was the first small-molecule BACE1 inhibitor developed by Eli Lilly to advance into clinical trials.[1][12] A Phase I translational study (NCT00838084) was conducted in healthy volunteers to assess its safety, pharmacokinetics, and pharmacodynamics.[1][12]
Pharmacokinetics and Safety in Humans
In a single ascending dose study, this compound was found to be safe and well-tolerated in healthy volunteers at doses ranging from 5 to 90 mg.[5]
Pharmacodynamic Effects in Humans
Oral administration of this compound resulted in significant, dose-dependent, and sustained reductions of Aβ concentrations in both plasma and CSF.[5]
Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Volunteers
| Analyte | Dose | Maximum Mean Reduction from Baseline | Time to Nadir/Peak | Reference |
| Plasma Aβ₁₋₄₀ | 90 mg | ~80% | ~7 hours | [5] |
| CSF Aβ₁₋₄₀ | 90 mg | ~58% | ~18 hours | [5] |
| CSF Aβ₁₋₄₂ | 90 mg | ~58.1% | Not specified | [5] |
| CSF sAPPβ | 90 mg | 42% | ~20 hours | [5] |
| CSF sAPPα | 90 mg | 76% increase | Continued to increase at 36 hours | [5] |
| CSF Aβ₅₋₄₀ | 90 mg | Dose-dependent increase | ~18 hours | [10] |
These results provided the first clinical evidence that a small-molecule BACE1 inhibitor could robustly engage its target in the central nervous system and modulate the biomarkers associated with the amyloid pathway.[5][7] The increase in sAPPα suggested a compensatory shift towards the non-amyloidogenic processing of APP.[5] Furthermore, the elevation of Aβ₅₋₄₀ indicated an alternative APP cleavage pathway that becomes more prominent upon BACE1 inhibition.[10]
Discontinuation of Development
Despite the promising Phase I results, the clinical development of this compound was terminated.[4][5] The decision was based on findings from long-term toxicology studies in rats, which revealed retinal pathology.[1][7] Importantly, subsequent investigations showed that these adverse effects were not related to the inhibition of BACE1, as similar retinal changes were observed in BACE1 knockout mice treated with this compound.[5] This indicated an off-target toxicity of the molecule itself.[6][7]
Experimental Protocols
BACE1 Inhibition Assay (Fluorogenic Resonance Energy Transfer - FRET)
This in vitro assay measures the enzymatic activity of BACE1 and the inhibitory potential of compounds like this compound.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[13][14]
-
Procedure:
-
Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an assay buffer in a 96-well plate.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at room temperature, protected from light.
-
Fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[14]
-
The rate of increase in fluorescence is calculated to determine BACE1 activity.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Amyloid-Beta (Aβ) Levels (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify Aβ levels in biological fluids like cell culture media, plasma, and CSF.[15]
-
Principle: A capture antibody specific for one end of the Aβ peptide (e.g., the C-terminus of Aβ₄₀ or Aβ₄₂) is coated onto the wells of a microplate. The sample is added, and the Aβ peptides are captured. A second, detection antibody, specific for the other end of the peptide (e.g., the N-terminus) and conjugated to an enzyme (like horseradish peroxidase), is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of Aβ in the sample.[15]
-
Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the C-terminus of Aβ₄₀ or Aβ₄₂.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards and samples (e.g., CSF, plasma) are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the N-terminus of Aβ is added.
-
Following another incubation and wash step, streptavidin-horseradish peroxidase conjugate is added.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark.
-
The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) on a microplate reader.
-
A standard curve is generated to calculate the concentration of Aβ in the samples.
-
Visualizations
Signaling Pathway: Amyloidogenic Processing of APP
Caption: The amyloidogenic and non-amyloidogenic processing pathways of APP.
Experimental Workflow: In Vivo Aβ Reduction Study
Caption: Workflow for assessing in vivo efficacy of this compound in reducing Aβ levels.
Logical Relationship: Development and Discontinuation of this compound
Caption: The logical progression leading to the discontinuation of this compound development.
Conclusion and Future Perspectives
The story of this compound is a salient case study in the development of BACE1 inhibitors for Alzheimer's disease. The compound successfully demonstrated the feasibility of developing a potent, brain-penetrant, and orally bioavailable small molecule that could robustly lower central Aβ levels in humans, providing critical validation for BACE1 as a tractable drug target.[5][7] However, its discontinuation due to off-target toxicity underscores the significant challenges in drug development, particularly the need for extensive safety and toxicology profiling.[1][16]
While this compound itself did not proceed, the lessons learned from its development paved the way for next-generation BACE1 inhibitors with improved safety profiles.[7] The ultimate failure of several subsequent BACE1 inhibitors in later-phase clinical trials due to lack of efficacy or worsening of cognition has led to a broader re-evaluation of the amyloid hypothesis and the optimal timing for therapeutic intervention.[1][4] Nevertheless, the data generated from the this compound program remain a valuable resource for understanding the translation of BACE1 inhibition from preclinical models to humans and the complexities of targeting the amyloid pathway in Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Discovery To Drug Development Of Bace1 Inhibitor As Anti-Alzheimers's: A Review. | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Reliable Measurements of the β-Amyloid Pool in Blood Could Help in the Early Diagnosis of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of LY2811376: A Technical Guide to its Core Efficacy in Reducing sAPPβ
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2811376 is a potent, orally available, non-peptidic inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3][4] Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][5] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, with a specific focus on its robust ability to reduce levels of soluble amyloid precursor protein β (sAPPβ), a direct biomarker of BACE1 activity in the central nervous system (CNS).[1] Data presented herein is collated from seminal preclinical and Phase I clinical studies, offering a comprehensive overview for researchers in the field. Although the clinical development of this compound was discontinued due to off-target toxicology findings, the data generated from its investigation remain a valuable benchmark for the development of BACE1 inhibitors.[1][6]
Mechanism of Action: BACE1 Inhibition
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1.[2][3] BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase site, leading to the generation of sAPPβ and a membrane-bound C-terminal fragment (C99).[5][7] Subsequent cleavage of C99 by γ-secretase results in the production of Aβ peptides.[5][7] By blocking BACE1, this compound effectively reduces the formation of both sAPPβ and downstream Aβ peptides.[1] Furthermore, this inhibition shunts APP metabolism towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase, resulting in an increase in soluble amyloid precursor protein α (sAPPα).[1][8]
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways and the inhibitory action of this compound on BACE1.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound, demonstrating its dose-dependent effects on key biomarkers.
Table 1: In Vitro and Preclinical In Vivo Efficacy of this compound
| Parameter | System/Model | Value | Reference |
| BACE1 IC₅₀ | Recombinant Human BACE1 | 239 - 249 nM | [2][3][4] |
| Aβ Secretion EC₅₀ | APP-overexpressing HEK293 cells | ~300 nM | [1][2] |
| Aβ Secretion EC₅₀ | Primary neuronal cultures (PDAPP transgenic mouse) | ~100 nM | [1][2] |
| Plasma Aβ₁₋ₓ Reduction | Beagle Dogs (5 mg/kg, oral) | Maximal 85% reduction (4-12h post-dose) | [1] |
| CSF Aβ₁₋ₓ Reduction | Beagle Dogs (5 mg/kg, oral) | 43% reduction at 3h, ~70% reduction at 9h | [1] |
Table 2: Phase I Clinical Trial Pharmacodynamic Effects of Single-Dose this compound in Healthy Volunteers
| Biomarker | Dose | Maximum Mean Reduction/Increase | Time to Max Effect (post-dose) | Reference |
| CSF sAPPβ | 30 mg | Significant Reduction (exact % not specified) | - | [1] |
| 90 mg | 42% Reduction | 20 hours | [1] | |
| CSF sAPPα | 30 mg | Significant Increase (exact % not specified) | - | [1] |
| 90 mg | 76% Increase | Continued to increase over 36h | [1] | |
| CSF Aβ₁₋₄₀ | 30 mg | ~20% Reduction | 12-14 hours | [1] |
| 90 mg | 58.0% Reduction (observed mean nadir) | 12-14 hours | [1] | |
| CSF Aβ₁₋₄₂ | 30 mg | Significant Reduction (exact % not specified) | - | [1] |
| 90 mg | 58.1% Reduction (observed mean nadir) | - | [1] | |
| Plasma Aβ₁₋₄₀ | 90 mg | 80% Reduction (observed mean nadir) | ~7 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Measurement of sAPPβ in CSF and Brain Homogenates
A manual sandwich enzyme-linked immunosorbent assay (ELISA) was employed for the quantification of sAPPβ.[1]
-
Capture Antibody: Anti-APP antibody (8E5) was used to coat the microplate wells and capture the sAPPβ analyte.
-
Detection Antibody: A neo-epitope-specific rabbit polyclonal antibody (GN2114) that specifically binds to the C-terminus of sAPPβ generated by BACE1 cleavage was used for detection.
-
Secondary Antibody: An anti-rabbit horseradish peroxidase (HRP) conjugate was used for colorimetric detection.
-
Quantification: Sample concentrations were determined in triplicate by interpolating from a four-parameter logistic fit of a standard reference curve.
Measurement of Aβ Peptides in CSF and Plasma
Multiple analytical methods were utilized to measure various Aβ isoforms.
-
ELISA: Standard sandwich ELISAs were used for the quantification of Aβ₁₋₄₀ and Aβ₁₋₄₂ in both plasma and CSF.[1]
-
Hybrid Immunoaffinity-Mass Spectrometry (HI-MS): This technique was used for a more detailed profiling of Aβ peptides in human CSF, including Aβ1-34 and Aβ5-40, providing insights into alternative APP processing pathways affected by BACE1 inhibition.[8]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This method was used in preclinical studies (e.g., in dogs) to analyze a broader range of Aβ isoforms in the CSF.[9]
Figure 2: Generalized experimental workflow for the Phase I clinical study of this compound.
Logical Relationships in Pharmacodynamics
The administration of this compound initiates a clear cascade of measurable pharmacodynamic events, demonstrating a direct link between target engagement and downstream biomarker modulation.
Figure 3: Logical flow from this compound administration to measurable biomarker changes.
Conclusion
The pharmacodynamic profile of this compound unequivocally demonstrates that potent and selective BACE1 inhibition leads to a robust, dose-dependent reduction of sAPPβ and Aβ peptides in the human central nervous system.[1] The data from the this compound program established sAPPβ as a sensitive and direct indicator of BACE1 engagement in the brain. While this compound itself did not proceed to later-stage clinical trials, the comprehensive dataset it generated has been instrumental in guiding the ongoing development of safer and more effective BACE1 inhibitors for the potential treatment of Alzheimer's disease. The methodologies and biomarker responses detailed in this guide serve as a critical reference for the continued pursuit of disease-modifying therapies targeting the amyloid pathway.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 Inhibition Induces a Specific Cerebrospinal Fluid β-Amyloid Pattern That Identifies Drug Effects in the Central Nervous System | PLOS One [journals.plos.org]
An In-depth Technical Guide to LY2811376: A BACE1 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental evaluation of LY2811376, a potent, orally available, non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, this compound was a promising therapeutic candidate for Alzheimer's disease before its clinical development was halted due to toxicology findings. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine |
| CAS Number | 1194044-20-6[1] |
| Molecular Formula | C₁₅H₁₄F₂N₄S[1] |
| SMILES | FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C3=CN=CN=C3[1] |
| InChI Key | MJQMRGWYPNIERM-HNNXBMFYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 320.4 g/mol [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 89.46 Ų |
| XLogP3 | 2.37 |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathophysiology of Alzheimer's disease.
BACE1 Inhibition and Selectivity
This compound demonstrates concentration-dependent inhibition of human BACE1 (hBACE1).[2] It exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[3][4]
Table 3: In Vitro Potency and Selectivity of this compound
| Parameter | Substrate/Enzyme | Value |
| IC₅₀ | hBACE1 (synthetic peptide) | 239 nM[3][5] |
| IC₅₀ | hBACE1 (chimeric protein) | 249 nM[3][5] |
| EC₅₀ (Aβ secretion) | APP-overexpressing HEK293 cells | ~300 nM[3] |
| EC₅₀ (Aβ secretion) | Primary neuronal cultures (PDAPP transgenic mouse) | ~100 nM[3] |
| Selectivity | BACE1 vs BACE2 | ~10-fold[3][4] |
| Selectivity | BACE1 vs Cathepsin D, Pepsin, Renin | >50-fold[3][4] |
Signaling Pathway of BACE1 Inhibition
The mechanism of action of this compound involves the direct inhibition of BACE1, which alters the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.
In Vivo and In Vitro Efficacy
This compound has demonstrated robust, dose-dependent reductions in Aβ levels in both cell-based assays and animal models.
Cell-Based Assays
In human embryonic kidney (HEK293) cells overexpressing APP, this compound treatment led to a concentration-dependent decrease in Aβ secretion.[3] Similar effects were observed in primary neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]
Animal Models
Oral administration of this compound to APPV717F transgenic mice resulted in significant, dose-dependent reductions in brain levels of Aβ, as well as the direct BACE1 cleavage products, soluble APPβ (sAPPβ) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose of this compound led to a substantial and sustained reduction of Aβ in both plasma and cerebrospinal fluid (CSF).[2]
Table 4: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dose | Route | Effect |
| APPV717F Transgenic Mice | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction in brain Aβ, sAPPβ, and C99[3] |
| Beagle Dogs | 5 mg/kg | Oral | Maximal 85% reduction in plasma Aβ₁₋ₓ; significant reduction in CSF Aβ₁₋ₓ[2] |
| Healthy Human Volunteers | 30 mg | Oral | ~20% mean reduction in CSF Aβ₁₋₄₀ and Aβ₁₋₄₂[2] |
| Healthy Human Volunteers | 90 mg | Oral | ~54% mean reduction in CSF Aβ₁₋₄₀ and Aβ₁₋₄₂; ~42% reduction in CSF sAPPβ[2] |
Pharmacokinetics
Pharmacokinetic studies in beagle dogs and humans revealed that this compound is orally bioavailable and penetrates the central nervous system.
Table 5: Pharmacokinetic Parameters of this compound
| Species | Dose | Parameter | Value |
| Beagle Dog | 5 mg/kg oral | Tₘₐₓ (plasma) | ~1 hour[2] |
| Cₘₐₓ (plasma) | 1915 ng/mL[2] | ||
| AUC (plasma) | 12,300 ng·h/mL[2] | ||
| t₁/₂ (plasma) | 6.8 hours[2] | ||
| Healthy Human | 90 mg oral | Tₘₐₓ (plasma) | 2 hours[2] |
| Cₘₐₓ (plasma) | 242 ng/mL[2] | ||
| AUC₀-∞ (plasma) | 4560 ng·h/mL[2] | ||
| t₁/₂ (plasma) | ~40 hours[2] | ||
| Tₘₐₓ (CSF) | ~5 hours[2] | ||
| CSF/Plasma AUC Ratio | ~0.33[2] |
Toxicology and Discontinuation of Development
The clinical development of this compound was halted due to toxicology findings in preclinical studies. Long-term administration in rats was associated with retinal pathology.
Experimental Protocols
BACE1 Enzymatic Inhibition Assay (FRET-Based)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.
References
Methodological & Application
Application Notes: In Vitro Profiling of the BACE1 Inhibitor LY2811376
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro characterization of LY2811376, a non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's Disease.[1][2] The following protocols describe cell-based assays using human cell lines that overexpress amyloid precursor protein (APP) to quantify the potency and mechanism of action of this compound. Methodologies for measuring the inhibition of Aβ production via ELISA and for observing the modulation of APP processing via Western Blot are presented.
Introduction
Alzheimer's Disease is characterized by the cerebral accumulation of plaques composed primarily of Aβ peptides.[1] These peptides are generated through the sequential cleavage of APP by BACE1 and γ-secretase.[1][3] As the initial and rate-limiting step, BACE1 is a prime therapeutic target for reducing Aβ levels. This compound is an orally available, non-peptidic BACE1 inhibitor that has been shown to reduce Aβ levels in both preclinical models and humans.[2] The assays described herein are fundamental for researchers studying BACE1 inhibition and the effects of compounds like this compound on the amyloidogenic pathway.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assay formats. The following tables summarize the reported potency of this compound in both enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of BACE1 by this compound
| Substrate Type | Assay Format | IC50 (nM) | Reference |
| Synthetic Peptide | FRET | 239 | [2] |
| Chimeric Protein (MBP-C125) | - | 249 | [2] |
Table 2: Cellular Inhibition of Aβ Production by this compound
| Cell Line | Aβ Species Measured | Assay Type | IC50 / EC50 (nM) | Reference |
| HEK293swe | Aβ1-40 | ELISA | ~300 (EC50) | [2] |
| HEK293swe | Aβ1-42 | ELISA | ~300 (EC50) | [2] |
| SH-SY5Y/APPswe | Aβ40 & Aβ42 | ELISA | 7 - 18 (IC50) | [4] |
| PDAPP Primary Neurons | Aβ1-40 & Aβ1-42 | ELISA | ~100 (EC50) |
Signaling Pathway
The canonical amyloidogenic pathway involves the sequential cleavage of APP. BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. The C99 fragment is then cleaved by the γ-secretase complex to produce Aβ peptides and the APP intracellular domain (AICD). Inhibition of BACE1 by this compound blocks the initial cleavage, thereby reducing the production of sAPPβ, C99, and subsequently, Aβ. This can lead to a compensatory increase in the non-amyloidogenic pathway, where α-secretase cleaves APP to produce sAPPα and the C83 fragment.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in cell-based assays.
Experimental Workflow Overview
Protocol 1: Cellular Aβ Reduction Assay using ELISA
This protocol describes the quantification of secreted Aβ40 and Aβ42 in the supernatant of cultured cells overexpressing human APP with the Swedish mutation (APPsw) following treatment with this compound.
Materials:
-
HEK293 cells stably expressing APPsw (HEK293swe) or SH-SY5Y cells transfected with APPsw.
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Serum-free medium (e.g., Opti-MEM).
-
This compound.
-
DMSO (for compound stock solution).
-
96-well cell culture plates.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Plate reader capable of colorimetric measurements.
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final assay concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
After the 24-hour incubation, gently aspirate the growth medium from the wells.
-
Add 100 µL of serum-free medium containing the desired concentration of this compound or vehicle control to each well.[1]
-
Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO₂.[1]
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.[1]
-
Carefully collect the supernatant from each well for Aβ analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Aβ Quantification (ELISA):
-
Quantify the levels of secreted Aβ40 and Aβ42 in the collected supernatants using commercial ELISA kits. Follow the manufacturer's instructions precisely.[5][6][7] A general procedure is as follows:
-
Add standards and samples to the antibody-precoated microplate.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add an HRP-conjugate and incubate.
-
Wash the plate, then add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).[6][7]
-
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a four-parameter logistic model to determine the IC50 or EC50 value.
-
Protocol 2: Analysis of APP C-Terminal Fragments by Western Blot
This protocol is for the detection of the APP C-terminal fragments C99 and C83 in cell lysates to confirm the mechanism of action of this compound.
Materials:
-
Cell lysates from Protocol 1 (or a separately prepared experiment).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 16% Tris-Tricine gels are suitable for resolving small fragments).[8]
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-APP C-terminal antibody (recognizing both C99 and C83).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After removing the supernatant for ELISA, wash the cells in the 96-well plate with cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding SDS sample buffer and boiling.
-
Load equal amounts of protein (e.g., 50 µg) per lane on a high-percentage Tris-Tricine or Tris-glycine gel.[8]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for C99 and C83. BACE1 inhibition by this compound is expected to decrease the C99 band intensity and potentially increase the C83 band intensity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.exkitstore.com [assets.exkitstore.com]
- 6. novamedline.com [novamedline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for LY2811376 in SH-SY5Y and HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2811376 is a potent and orally available, non-peptidic inhibitor of β-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] By inhibiting BACE1, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][4] These application notes provide detailed protocols for the use of this compound in the human neuroblastoma cell line SH-SY5Y and the human embryonic kidney cell line HEK293, both common models for studying APP processing and Aβ generation.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of BACE1.[1][5] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, cleaving APP to generate the C-terminal fragment C99 and a soluble N-terminal fragment, sAPPβ. The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of various lengths, most notably Aβ40 and Aβ42.[6] Inhibition of BACE1 by this compound blocks the initial cleavage of APP, thereby reducing the formation of C99 and consequently lowering the levels of secreted Aβ peptides.[1][2] This mechanism has been demonstrated to translate from preclinical models to humans, with significant reductions in cerebrospinal fluid (CSF) Aβ levels observed in clinical trials.[1][4]
Data Presentation
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | Substrate | IC50 (nM) | Reference |
| Human BACE1 | Small synthetic peptide | 239 | [1][5] |
| Human BACE1 | Larger chimeric protein | 249 | [1][5] |
| Human BACE2 | - | ~2400 (10-fold selective for BACE1) | [5][7] |
| Cathepsin D | - | >12,500 (65-fold selective for BACE1) | [7][8] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter Measured | EC50 (nM) | Reference |
| HEK293 (APP-overexpressing) | ELISA | Aβ Secretion | ~300 | [1][7] |
| Primary Neurons (PDAPP transgenic mouse) | ELISA | Aβ Secretion | ~100 | [1][7] |
| SH-SY5Y | - | Reduced Aβ1-40 and Aβ1-42 | - | [2][3] |
Mandatory Visualizations
Caption: Signaling pathway of APP processing and BACE1 inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Protocol 1: Assessment of Aβ Secretion in SH-SY5Y or HEK293 Cells
This protocol describes a method to quantify the effect of this compound on the secretion of Aβ peptides into the cell culture medium.
Materials:
-
SH-SY5Y or HEK293 cells (HEK293 cells stably overexpressing APP with the Swedish mutation, HEK293-APPsw, are recommended for a robust signal).[1]
-
Complete cell culture medium (e.g., DMEM/F12 for SH-SY5Y, DMEM for HEK293, supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound
-
DMSO (vehicle control)
-
Multi-well cell culture plates (24- or 48-well)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HEK293 cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: After the cells have adhered (typically overnight), carefully remove the growth medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Supernatant Collection: Following incubation, carefully collect the conditioned medium from each well. It is recommended to centrifuge the medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells and debris.
-
Aβ Quantification: Analyze the levels of secreted Aβ40 and Aβ42 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Construct a standard curve and determine the concentration of Aβ in each sample. Normalize the Aβ levels to the vehicle-treated control to determine the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to calculate the EC50 value.
Protocol 2: Western Blot Analysis of APP, C99, and sAPPβ
This protocol allows for the qualitative or semi-quantitative assessment of the effect of this compound on the levels of full-length APP, the C-terminal fragment C99, and the secreted sAPPβ fragment.
Materials:
-
Treated cells and conditioned media from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes (e.g., PVDF)
-
Primary antibodies: anti-APP (C-terminal), anti-sAPPβ, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation (Cell Lysates):
-
After collecting the conditioned medium, wash the cells once with cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Sample Preparation (Conditioned Media):
-
The conditioned media collected in Protocol 1 can be concentrated if necessary.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cell lysates or equal volumes of conditioned media onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Densitometry can be used to quantify the band intensities. Normalize the protein of interest to the loading control for cell lysates. A decrease in sAPPβ and C99 levels with this compound treatment would be indicative of BACE1 inhibition.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed reduction in Aβ is due to BACE1 inhibition or a cytotoxic effect of the compound.
Materials:
-
Cells treated as in Protocol 1
-
Commercially available cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay)
-
Plate reader
Procedure:
-
Assay Performance: After the treatment period with this compound, perform the cytotoxicity assay according to the manufacturer's instructions. For example, in an MTT assay, the MTT reagent is added to the wells, and after a specific incubation period, the resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (which are considered 100% viable). This will help determine the concentration range at which this compound is non-toxic to the cells.
Troubleshooting
-
Low Aβ signal: Ensure the use of a cell line with sufficient APP expression (e.g., HEK293-APPsw).[1] Optimize cell seeding density and incubation time. Consider concentrating the conditioned medium before ELISA.
-
High variability between replicates: Ensure accurate and consistent pipetting. Check for and address any issues with cell health or contamination.
-
Compound precipitation: Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and that the compound is fully dissolved in the stock solution.[9]
Conclusion
This compound is a valuable tool for studying the role of BACE1 in APP processing in vitro. The protocols provided here offer a framework for characterizing the activity of this inhibitor in SH-SY5Y and HEK293 cell lines. By carefully quantifying Aβ levels and assessing potential cytotoxicity, researchers can obtain reliable data on the efficacy and cellular effects of this compound. Although the clinical development of this compound was discontinued due to off-target toxicity findings in long-term preclinical studies, it remains a potent and selective BACE1 inhibitor for research purposes.[1][10]
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2811376 in APPV717F Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the BACE1 inhibitor, LY2811376, in preclinical studies utilizing the APPV717F transgenic mouse model of Alzheimer's disease. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the pharmacological effects of this compound.
Introduction to this compound and the APPV717F Mouse Model
This compound is a potent, orally bioavailable, non-peptidic inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of the amyloid-beta (Aβ) peptide, which is a central event in the pathophysiology of Alzheimer's disease.
The APPV717F transgenic mouse model overexpresses a mutant form of human APP containing the London mutation (V717F). This mutation leads to an age-dependent increase in the production and deposition of Aβ, resulting in the formation of amyloid plaques, a hallmark of Alzheimer's disease. Consequently, this model is widely used to investigate the efficacy of Aβ-lowering therapies.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its effects on key pharmacodynamic markers in APPV717F transgenic mice.
Table 1: this compound Dosage and Administration in APPV717F Mice
| Parameter | Details | Reference |
| Compound | This compound | [May et al., 2011] |
| Mouse Model | APPV717F Transgenic Mice | [May et al., 2011] |
| Dosages | 10, 30, and 100 mg/kg | [May et al., 2011] |
| Administration Route | Oral Gavage | [May et al., 2011] |
| Vehicle | 7% Pharmasolve | [May et al., 2011] |
| Study Duration | Acute (single dose) | [May et al., 2011] |
| Tissue Collection | 3 hours post-dose | [May et al., 2011] |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound in APPV717F Mice
| Dosage (mg/kg) | % Reduction in Brain Aβ | % Reduction in Brain sAPPβ | % Reduction in Brain C99 | Reference |
| 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [May et al., 2011] |
| 30 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [May et al., 2011] |
| 100 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [May et al., 2011] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Pharmasolve (N-methyl-2-pyrrolidone)
-
Sterile water for injection or other appropriate diluent
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: Prepare a 7% (v/v) Pharmasolve solution by adding 7 parts Pharmasolve to 93 parts of sterile water or other suitable diluent. For example, to prepare 10 mL of vehicle, add 0.7 mL of Pharmasolve to 9.3 mL of sterile water. Mix thoroughly by vortexing.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolution:
-
Add the weighed this compound powder to a sterile tube.
-
Add a small volume of the 7% Pharmasolve vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 7% Pharmasolve vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
-
Final Concentration Adjustment: Ensure the final volume is accurate to achieve the target concentration (e.g., 1, 3, or 10 mg/mL for a 10 mL/kg dosing volume).
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 2-8°C. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Animal Dosing
3.2.1. Acute Dosing Protocol
Materials:
-
APPV717F transgenic mice (and wild-type littermates as controls)
-
Prepared this compound dosing solution
-
Vehicle (7% Pharmasolve)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal balance
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice for a short period (e.g., 4 hours) before dosing to ensure consistent absorption, if required by the study design.
-
Body Weight Measurement: Weigh each mouse immediately before dosing to accurately calculate the required volume.
-
Dosing:
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus.
-
Slowly deliver the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Tissue Collection: At 3 hours post-dosing, euthanize the mice according to approved institutional protocols. Collect brain tissue for subsequent analysis.
3.2.2. Chronic Dosing Protocol (Adapted from a 9-week study)
Protocol:
-
Follow the procedures for animal acclimation, body weight measurement, and dosing solution preparation as described in the acute protocol.
-
Administer this compound (e.g., 100 mg/kg) or vehicle by daily oral gavage for the desired study duration (e.g., 9 weeks).
-
Monitor the health and body weight of the animals regularly throughout the study.
-
At the end of the treatment period, proceed with behavioral testing and/or tissue collection.
Brain Tissue Homogenization for Aβ, sAPPβ, and C99 Analysis
Materials:
-
Dissected brain tissue (e.g., cortex)
-
Guanidine-HCl buffer (5.5 M)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes
-
High-speed centrifuge
Protocol:
-
Immediately after dissection, snap-freeze the brain tissue in liquid nitrogen and store it at -80°C until homogenization.
-
On the day of analysis, weigh the frozen tissue.
-
Add guanidine-HCl buffer (with protease inhibitors) to the tissue at a ratio of 10 volumes to the tissue weight (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue pieces remain.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Collect the supernatant, which contains the total Aβ, sAPPβ, and C99 fractions.
-
Store the extracts at -80°C until use in ELISA.
ELISA for Aβ, sAPPβ, and C99
General Principle: A sandwich ELISA is used to quantify the levels of Aβ, sAPPβ, and C99 in the brain extracts. This involves a capture antibody coated on the ELISA plate, the brain extract containing the antigen, a detection antibody, and a substrate for signal generation.
3.4.1. Aβ ELISA
-
Capture Antibody: Monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Detection Antibody: Biotinylated monoclonal antibody specific for the N-terminus of human Aβ.
-
Standard: Synthetic human Aβ40 or Aβ42 peptide.
-
Procedure: Follow a standard sandwich ELISA protocol, including plate coating, blocking, sample and standard incubation, detection antibody incubation, streptavidin-HRP incubation, and substrate development.
3.4.2. sAPPβ ELISA
-
Commercially available ELISA kits for mouse sAPPβ are recommended for reliable and reproducible results. These kits typically provide pre-coated plates, specific antibodies, standards, and all necessary reagents. Follow the manufacturer's instructions for the assay protocol.
3.4.3. C99 ELISA
-
The quantification of the membrane-bound C99 fragment by ELISA is challenging. It is recommended to use a validated commercial ELISA kit specifically designed for the detection of the C-terminal fragment of APP. Alternatively, Western blotting can be used as a semi-quantitative method to assess C99 levels.
Behavioral Testing
3.5.1. Morris Water Maze (MWM)
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Water temperature maintained at 20-22°C.
-
A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Distinct visual cues placed around the room.
-
A video tracking system.
Protocol:
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Cued Training (1 day): The platform is visible (e.g., marked with a flag). Mice are trained to associate the platform with escape from the water. Perform 4 trials per mouse.
-
Acquisition Phase (5-7 days): The platform is hidden in a constant location. Mice perform 4 trials per day from different starting positions. The latency to find the platform and the path length are recorded.
-
Probe Trial (1 day): 24 hours after the last acquisition trial, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
3.5.2. Novel Object Recognition (NOR) Test
Apparatus:
-
An open-field arena (e.g., 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys) and one set of novel objects. The objects should be heavy enough that the mice cannot move them.
Protocol:
-
Habituation (1 day): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase (1 day): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.
-
Test Phase (1 day): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Analysis: Record the time spent exploring each object. A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Oral Gavage Administration of LY2811376 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2811376 is a potent, orally bioavailable, non-peptidic inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3] Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4][5] These application notes provide detailed protocols for the oral gavage administration of this compound in various animal models to assess its pharmacokinetic and pharmacodynamic properties.
BACE1 Signaling Pathway and the Mechanism of Action of this compound
The primary mechanism of action for this compound is the inhibition of BACE1, which cleaves APP at the β-site. This is the initial step in the amyloidogenic pathway that leads to the generation of Aβ peptides. By inhibiting BACE1, this compound reduces the production of Aβ and the soluble APPβ fragment (sAPPβ), while potentially increasing the cleavage of APP by the non-amyloidogenic α-secretase pathway, leading to an increase in soluble APPα (sAPPα).[1][5][6]
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring LY2811376 Effects on Plasma and CSF Aβ Levels
Introduction
LY2811376 is an orally available, non-peptidic inhibitor of the β-secretase enzyme (BACE1)[1][2]. BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides[1][3][4][5]. According to the amyloid cascade hypothesis, the accumulation and deposition of Aβ in the brain are critical events in the pathogenesis of Alzheimer's disease (AD)[1][3]. Therefore, BACE1 has been a primary therapeutic target for the development of drugs to treat or prevent AD[1][3][4]. Measuring the levels of Aβ peptides, particularly Aβ1-40 and Aβ1-42, in plasma and cerebrospinal fluid (CSF) serves as a critical pharmacodynamic biomarker to assess the in vivo efficacy of BACE1 inhibitors like this compound. These application notes provide a summary of the reported effects of this compound on Aβ levels and detailed protocols for their measurement. Although this compound is no longer in clinical development due to toxicology findings unrelated to BACE1 inhibition, the data from its studies provide a valuable reference for BACE1 inhibitor research[1][2].
Data Presentation: Quantitative Effects of this compound on Aβ Levels
The following tables summarize the quantitative data on the reduction of Aβ levels in plasma and CSF following the administration of this compound in both preclinical animal models and human clinical trials.
Table 1: Effects of this compound in Preclinical Models
| Species | Dose | Sample Type | Aβ Isoform | Time Point | Maximum Reduction (%) |
| Beagle Dogs | 5 mg/kg (oral) | Plasma | Aβ1-x | ~3 hours | ~70% |
| Beagle Dogs | 5 mg/kg (oral) | CSF | Aβ1-x | 9 hours | ~70%[1] |
| PDAPP Mice | Increasing doses | Cortical Extracts | Aβ | 3 hours | Dose-dependent decrease[1] |
Table 2: Effects of Single-Dose this compound in Healthy Human Volunteers
| Dose | Sample Type | Aβ Isoform | Time Point of Max. Reduction | Maximum Mean Reduction (%) |
| 30 mg | Plasma | Aβ1-40 | ~7 hours | Not specified, dose-dependent |
| 90 mg | Plasma | Aβ1-40 | ~7 hours | 80%[1] |
| 30 mg | CSF | Aβ1-40 | 12-14 hours | ~20%[1] |
| 90 mg | CSF | Aβ1-40 | 12-14 hours | 54% (observed mean nadir of -58.0%)[1] |
| 30 mg | CSF | Aβ1-42 | 12-14 hours | Similar to Aβ1-40 |
| 90 mg | CSF | Aβ1-42 | 12-14 hours | Similar to Aβ1-40 (observed mean nadir of -58.1%)[1] |
| 30 mg | CSF | Aβ1-34 | 24 hours | 42%[6] |
| 90 mg | CSF | Aβ1-34 | 24 hours | 57%[6] |
| 30 mg | CSF | Aβ5-40 | 18 hours | Increase observed |
| 90 mg | CSF | Aβ5-40 | 18 hours | Significant increase[6] |
Experimental Protocols
Protocol 1: Standardized Collection of Plasma and CSF for Aβ Measurement
This protocol outlines the best practices for sample collection to ensure the stability and reliability of Aβ biomarker measurements.
1.1. Plasma Collection and Processing:
-
Collection: Blood should be drawn in the morning into K2 EDTA tubes[7].
-
Handling: Gently invert the tubes 5-10 times to ensure proper mixing with the anticoagulant[8].
-
Centrifugation: Centrifuge the samples as soon as possible, ideally within 3 hours of collection. If a delay is unavoidable, store the samples at 2°C–8°C for up to 24 hours. Perform centrifugation at 1,800 x g for 10 minutes at room temperature or 4°C[8][9].
-
Aliquoting: Following centrifugation, carefully transfer the plasma into 250–1,000 µL polypropylene tubes[8][9].
-
Storage: For long-term storage, samples must be stored at –80°C. Limit freeze-thaw cycles to a maximum of two[8][9].
1.2. Cerebrospinal Fluid (CSF) Collection and Processing:
-
Collection: CSF should be collected in the morning via lumbar puncture using an atraumatic needle[9][10]. The use of polypropylene tubes is mandatory to prevent Aβ adsorption to the tube walls[11].
-
Handling: If the sample is contaminated with blood, it is recommended to discard the initial 1 to 2 mL of CSF[8].
-
Centrifugation: Centrifuge the CSF samples at 2,000 x g for 10 minutes at room temperature to remove any cellular debris[11]. This should be done within 15 minutes of collection[11].
-
Aliquoting: Aliquot the supernatant into 0.5 mL low-binding polypropylene tubes[8].
-
Storage: Immediately freeze the aliquots and store them at –80°C until analysis[8][10].
Protocol 2: Quantification of Aβ1-40 and Aβ1-42 by Sandwich ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and reliable method for quantifying Aβ levels in biological fluids[12][13].
2.1. Materials:
-
96-well microplate coated with a monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Detection Antibody: Biotin-labeled monoclonal antibody specific for the N-terminus of Aβ (e.g., anti-beta-amyloid (1-x))[14].
-
Standard: Synthetic Aβ1-40 and Aβ1-42 peptides of known concentration.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine)[14].
-
Stop Solution (e.g., 2N H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA).
-
Plasma and CSF samples collected as per Protocol 1.
2.2. Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature. Dilute plasma and CSF samples as required with Assay Diluent. CSF may require a 20-fold dilution for Aβ42 and a 100-fold dilution for Aβ40[10].
-
Coating: (If using uncoated plates) Coat the wells of a 96-well plate with the capture antibody and incubate overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate three times.
-
Standard and Sample Incubation: Add diluted standards and samples in duplicate to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C[15].
-
Detection Antibody Incubation: Wash the plate three times. Add the biotin-labeled detection antibody to each well and incubate for 1-2 hours at room temperature[14][15].
-
Enzyme Conjugate Incubation: Wash the plate three times. Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate five times. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development[14].
-
Stop Reaction: Add Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of Aβ in the unknown samples.
Protocol 3: Quantification of Aβ Isoforms by Immunoprecipitation-Mass Spectrometry (IP-MS)
Mass spectrometry (MS) coupled with immunoprecipitation offers high specificity and the ability to measure multiple Aβ isoforms simultaneously, overcoming some limitations of traditional immunoassays[16][17][18].
3.1. Principle: This method uses an antibody targeting a common region of Aβ peptides to first capture them from the complex biological matrix of plasma or CSF. The captured peptides are then eluted and analyzed by a mass spectrometer (e.g., LC-MS/MS), which separates them based on their mass-to-charge ratio, allowing for precise identification and quantification of different isoforms[16][19][20].
3.2. General Workflow:
-
Sample Preparation: Thaw CSF or plasma samples on ice.
-
Immunoprecipitation (IP):
-
Add an anti-Aβ antibody (e.g., one that recognizes the N-terminus) to the sample.
-
Incubate to allow the antibody to bind to all Aβ peptides.
-
Add magnetic beads coated with Protein A/G to the sample and incubate to capture the antibody-Aβ complexes.
-
Use a magnetic rack to wash the beads and remove unbound proteins and contaminants.
-
-
Elution: Elute the captured Aβ peptides from the beads using a low-pH solution (e.g., formic acid).
-
LC-MS/MS Analysis:
-
Inject the eluted sample into a liquid chromatography (LC) system for separation.
-
The separated peptides are then introduced into the mass spectrometer for detection and quantification.
-
Stable isotope-labeled Aβ peptides are often used as internal standards for absolute quantification[20].
-
-
Data Analysis: The resulting mass spectra are analyzed to identify and quantify the different Aβ isoforms present in the original sample. Studies on BACE1 inhibitors have shown this method can detect changes in isoforms like Aβ1-34 and Aβ5-40[6][21].
Mandatory Visualizations
Caption: BACE1 pathway and the inhibitory action of this compound.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor | Journal of Neuroscience [jneurosci.org]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer Disease Biomarkers: Moving from CSF to Plasma for Reliable Detection of Amyloid and tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Aβ42/40 Ratio Detects Early Stages of Alzheimer's Disease and Correlates with CSF and Neuroimaging Biomarkers in the AB255 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. intimakmur.co.id [intimakmur.co.id]
- 15. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 16. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. profiles.wustl.edu [profiles.wustl.edu]
- 19. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [gupea.ub.gu.se]
- 21. BACE1 Inhibition Induces a Specific Cerebrospinal Fluid β-Amyloid Pattern That Identifies Drug Effects in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacology of LY2811376
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2811376 is an orally available, non-peptidic inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central hypothesis in the pathogenesis of Alzheimer's disease.[3] this compound was developed to reduce Aβ levels by inhibiting BACE1.[1][4] Although its clinical development was halted due to off-target retinal toxicity observed in preclinical studies, the compound serves as a valuable tool for studying the in vivo effects of BACE1 inhibition.[1][5] These application notes provide a detailed framework for the in vivo experimental design and pharmacological assessment of this compound in preclinical models.
Mechanism of Action
This compound is a potent inhibitor of BACE1, with an IC50 in the range of 239-249 nM.[2] It exhibits selectivity for BACE1 over other aspartic proteases like BACE2 and cathepsin D.[6] By inhibiting BACE1, this compound blocks the initial cleavage of the amyloid precursor protein (APP), leading to a reduction in the production of Aβ peptides and the soluble N-terminal fragment of APP cleaved by BACE1 (sAPPβ).[1][4] This inhibition can also lead to a compensatory increase in the cleavage of APP by α-secretase, resulting in higher levels of the soluble N-terminal fragment of APP cleaved by α-secretase (sAPPα).[1]
Signaling Pathway of APP Processing
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Assessment in APP Transgenic Mice
This protocol outlines a study to evaluate the pharmacokinetic (PK) profile of this compound and its pharmacodynamic (PD) effects on brain biomarkers in an amyloid precursor protein (APP) transgenic mouse model, such as the APPV717F mouse.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: APPV717F transgenic or other suitable APP transgenic model.
-
Age: Young adult mice are recommended to assess target engagement without the confounding factor of advanced pathology.[1]
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., appropriate buffer or suspension vehicle).
-
Group 2: this compound (10 mg/kg).
-
Group 3: this compound (30 mg/kg).
-
Group 4: this compound (100 mg/kg).
3. Dosing:
-
Route of Administration: Oral gavage.[1]
-
Formulation: Prepare a suspension of this compound in a suitable vehicle.
-
Dosing Volume: Administer a consistent volume based on body weight.
4. Sample Collection:
-
Time Points: Collect samples at various time points post-dosing to characterize the PK/PD profile (e.g., 3 hours post-dose for initial target engagement assessment).[1]
-
Blood Collection: Collect blood via cardiac puncture or other appropriate methods into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C.
-
Brain Tissue Collection: Following blood collection, perfuse animals with saline and harvest the brain. Dissect specific brain regions (e.g., cortex, hippocampus) and snap-freeze in liquid nitrogen. Store at -80°C.
5. Bioanalytical Methods:
-
This compound Quantification: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenates.
-
Biomarker Analysis:
-
Aβ Levels (Aβ1-40, Aβ1-42): Measure Aβ levels in brain homogenates using validated ELISA or Meso Scale Discovery (MSD) assays.
-
sAPPβ and C99 Levels: Analyze brain homogenates for sAPPβ and C99 levels by Western blot or specific immunoassays to confirm BACE1 target engagement.[1]
-
Protocol 2: Evaluation in a Non-Transgenic Animal Model (Beagle Dog)
This protocol is designed to assess the PK/PD relationship of this compound in a larger, non-transgenic animal model, which can provide insights into translation to humans.
1. Animal Model:
-
Species: Dog
-
Breed: Beagle
-
Age: Adult
-
Housing: Standard kennel conditions with controlled diet and access to water.
2. Experimental Design:
-
Design: A crossover or parallel-group design can be used.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 5 mg/kg).[1]
-
3. Dosing and Sample Collection:
-
Route of Administration: Oral gavage.[1]
-
Blood Collection: Collect serial blood samples via a catheter at pre-dose and various time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cerebrospinal Fluid (CSF) Collection: If feasible and ethically approved, collect CSF via lumbar puncture at specified time points to assess central target engagement.
4. Bioanalytical Methods:
-
This compound Quantification: Use a validated LC-MS/MS method to determine plasma and CSF concentrations of this compound.
-
Biomarker Analysis:
Experimental Workflow
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in APPV717F Transgenic Mice (3 hours post-dose)
| Dose (mg/kg, p.o.) | Mean Plasma Exposure (ng/ml) | Brain Aβ Reduction (%) | Brain sAPPβ Reduction (%) | Brain C99 Reduction (%) |
| 10 | 667 | Significant | Significant | Significant |
| 30 | 1830 | Dose-dependent | Dose-dependent | Dose-dependent |
| 100 | 7200 | Dose-dependent | Dose-dependent | Dose-dependent |
| Data derived from published preclinical studies.[1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Beagle Dogs (5 mg/kg, p.o.)
| Parameter | Value |
| Tmax (plasma) | ~1 hour |
| Cmax (plasma) | 1915 ng/ml |
| AUC (plasma) | 12,300 ng·h/ml |
| T1/2 (plasma) | 6.8 hours |
| Maximal Plasma Aβ1-x Reduction | 85% (at 4-12 hours) |
| CSF Aβ1-x Reduction (3 hours) | 43% |
| CSF Aβ1-x Reduction (9 hours) | ~70% |
| Data sourced from in vivo pharmacology studies.[1] |
Table 3: Pharmacodynamic Effects of Single Doses of this compound in Healthy Human Volunteers
| Dose (mg) | Mean Plasma Aβ1-40 Reduction (first 24h) | Max. CSF Aβ1-40 & Aβ1-42 Reduction | Max. CSF sAPPβ Reduction | Max. CSF sAPPα Increase |
| 30 | Not reported | ~20% | Not specified | Not specified |
| 90 | 64% | ~54% | 42% | 76% |
| Data from a single ascending dose study in healthy volunteers.[1] |
Conclusion
The experimental designs and protocols provided here offer a comprehensive approach to evaluating the in vivo pharmacology of the BACE1 inhibitor this compound. These studies are crucial for understanding the compound's pharmacokinetic properties and its pharmacodynamic effects on key biomarkers of the amyloidogenic pathway. While this compound is no longer in clinical development, the methodologies described remain relevant for the preclinical assessment of other BACE1 inhibitors and CNS-targeting therapeutics. Careful consideration of animal models, dosing regimens, and bioanalytical methods is essential for generating robust and translatable data.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare LY2811376 stock solutions for experiments
Application Notes and Protocols for LY2811376
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, orally available, non-peptidic inhibitor of β-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] BACE1 cleaves APP to generate the C-terminal fragment C99 and a soluble fragment, sAPPβ.[1][4] Subsequent cleavage of C99 by γ-secretase produces amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides, making it a valuable tool for research into Alzheimer's disease therapeutics.[4][5] It demonstrates approximately 10-fold selectivity for BACE1 over BACE2 and over 50-fold selectivity against other aspartyl proteases such as cathepsin D, pepsin, and renin.[3][4][6]
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine |
| Molecular Formula | C₁₅H₁₄F₂N₄S[4] |
| Molecular Weight | 320.4 g/mol [1][4] |
| CAS Number | 1194044-20-6[1][3][4] |
| Appearance | White solid[3] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 30 mg/mL (approx. 93.6 mM)[1][4][5] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| DMF | 30 mg/mL (approx. 93.6 mM)[1][4] | |
| Ethanol | 25 mg/mL (approx. 78.0 mM)[1][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][4] | Limited aqueous solubility. |
To enhance solubility, warming the solution to 37°C or using an ultrasonic bath may be beneficial.[1][7]
BACE1 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical amyloidogenic pathway and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 3.204 mg.
-
Calculation: Molarity (M) = moles/Liters; (3.204 mg / 320.4 g/mol ) / 0.001 L = 0.01 M = 10 mM
-
-
Add Solvent: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For 3.204 mg, add 1.0 mL of DMSO.[3]
-
Dissolve Compound: Cap the vial securely and vortex thoroughly. If necessary, warm the solution briefly at 37°C or place it in an ultrasonic bath to ensure complete dissolution.[1][7] Visually inspect the solution to confirm there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term stability.[1][3]
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Stability |
|---|---|---|
| Solid Powder | -20°C | ≥ 4 years[4] |
| DMSO Stock Solution | -20°C | Up to 6 months[1][3] |
| | -80°C | Up to 6 months[1] |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock for use in cell-based experiments. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 10 µL of stock into 990 µL of medium).
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 300 nM in a well containing 1 mL of medium, add 3 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (diluted in culture medium) to control wells.
Protocol 3: Example Formulations for In Vivo Oral Administration
This compound has been administered orally in animal studies.[1][5] The following are examples of vehicle formulations that can be used.
Table 4: Example In Vivo Formulations
| Formulation | Components | Solubility |
|---|---|---|
| Aqueous Suspension [1][7] | 1% (w/v) Hydroxyethylcellulose, 0.25% (v/v) Polysorbate 80, 0.05% (v/v) Antifoam in water | Used for oral gavage in rat studies. |
| DMSO/PEG300/Tween-80 [5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| DMSO/SBE-β-CD [5] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| DMSO/Corn Oil [5] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: The preparation of in vivo formulations requires careful, sequential addition of solvents and may require sonication to achieve a clear solution.[5]
Experimental Workflow for In Vitro BACE1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cellagentech.com [cellagentech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for LY2811376 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of LY2811376, a potent and orally available non-peptidic β-secretase (BACE1) inhibitor, in primary neuronal culture experiments. This document is intended to guide researchers in neuroscience and Alzheimer's disease drug discovery in designing and executing experiments to evaluate the efficacy and mechanism of action of BACE1 inhibitors.
Introduction to this compound
This compound is a selective inhibitor of the β-secretase enzyme, BACE1, a key aspartic protease in the amyloidogenic pathway.[1] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides.[3][4][5] While its clinical development was halted due to off-target toxicity findings, it remains a valuable tool for preclinical research in Alzheimer's disease.[2][6][7]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of BACE1, which cleaves APP at the N-terminus of the Aβ domain. This cleavage generates the soluble APPβ fragment (sAPPβ) and a C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[1] By blocking the initial cleavage by BACE1, this compound reduces the levels of sAPPβ, C99, and consequently, Aβ peptides.[3][8] Interestingly, BACE1 inhibition can lead to a compensatory increase in the α-secretase cleavage pathway, resulting in higher levels of the neuroprotective sAPPα fragment.[8] Some studies have also shown that BACE1 inhibition can lead to an increase in N-terminally truncated Aβ species, such as Aβ5-40, through a BACE1-independent pathway.[5][9]
Figure 1. Signaling pathway of APP processing and the effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (hBACE1) | 239 nM | Small synthetic peptide substrate | [4] |
| IC₅₀ (hBACE1) | 249 nM | Larger chimeric protein substrate | [4][5] |
| EC₅₀ (Aβ secretion) | ~300 nM | APP-overexpressing HEK293 cells | [3][5][8] |
| EC₅₀ (Aβ secretion) | ~100 nM | Primary neuronal cultures from PDAPP transgenic mice | [3][4][8] |
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Selectivity | Reference |
| BACE2 | ~10-fold selective for BACE1 over BACE2 | [3][4] |
| Cathepsin D | >50-fold selective for BACE1 over Cathepsin D | [3][4] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol is adapted from established methods for culturing primary hippocampal and cortical neurons from rodent embryos.[10][11][12][13]
Materials:
-
Timed-pregnant mouse (e.g., PDAPP transgenic or wild-type) at embryonic day 16-18 (E16-18)
-
Dissection medium: Hibernate-E medium supplemented with B27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved animal care and use committee protocols.
-
Dissect the embryos and isolate the cerebral cortices and/or hippocampi in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1.0 x 10⁵ to 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.
Treatment of Primary Neuronal Cultures with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures (e.g., at 7-10 days in vitro)
-
Pre-warmed culture medium
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Following incubation, collect the conditioned medium for Aβ and sAPP analysis and/or lyse the cells for protein or RNA analysis.
Analysis of Aβ and sAPP Levels
Materials:
-
Conditioned medium from treated and control neuronal cultures
-
Aβ40 and Aβ42 ELISA kits
-
sAPPα and sAPPβ ELISA kits or Western blot reagents
-
Protein concentration assay kit (for cell lysates)
Procedure (ELISA):
-
Centrifuge the collected conditioned medium to remove any cellular debris.
-
Perform the Aβ40, Aβ42, sAPPα, and sAPPβ ELISAs according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentrations based on the standard curve.
-
Normalize the Aβ and sAPP levels to the total protein concentration from the corresponding cell lysates if desired.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting an experiment with this compound in primary neuronal cultures.
Figure 2. Workflow for this compound treatment in primary neuronal cultures.
Conclusion
This compound serves as a critical research tool for investigating the biological consequences of BACE1 inhibition in a physiologically relevant cellular model. The protocols and data presented here provide a framework for researchers to study the effects of this compound on APP processing and Aβ production in primary neuronal cultures. These experiments are fundamental for advancing our understanding of Alzheimer's disease pathology and for the preclinical evaluation of novel BACE1 inhibitors.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 11. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 12. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary Culture of Cortical Neurons [bio-protocol.org]
Troubleshooting & Optimization
LY2811376 off-target effects and toxicity in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity of the BACE1 inhibitor, LY2811376, in preclinical rat studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target toxicity observed with this compound in rats?
The primary off-target toxicity observed in rats treated with this compound is retinal pathology.[1][2] This manifests as the cytoplasmic accumulation of finely granular autofluorescent material within the retinal pigment epithelium (RPE).[1] Less prominent accumulations have also been noted in neurons and glial cells in the brain.[1]
Q2: At what dose levels were these retinal effects observed in rats?
In a 3-month toxicology study in Sprague Dawley rats, these retinal effects were observed at doses of 30 mg/kg and 100 mg/kg administered via daily oral gavage.[1][3]
Q3: Is the retinal toxicity of this compound considered an on-target or off-target effect?
Q4: What is the proposed mechanism for the off-target retinal toxicity?
While the exact mechanism is not fully elucidated, it is hypothesized that the retinal toxicity may be due to the inhibition of other aspartyl proteases, such as cathepsin D.[1] Inhibition of cathepsin D, a lysosomal enzyme, can impair the phagolysosomal function of the RPE cells, leading to the accumulation of autofluorescent, lipofuscin-like material.[4][5][6]
Q5: Were any other toxicities reported in the 3-month rat study?
The available literature primarily focuses on the retinal pathology. While the study was conducted to support longer exposures in clinical trials, detailed public reports on other systemic toxicities in the rat study are limited. The development of this compound was halted due to these preclinical toxicology findings.[1][2]
Troubleshooting Guide
Problem: I am observing autofluorescence in the retina of rats treated with a BACE1 inhibitor similar to this compound. How can I confirm if this is a compound-related effect?
Solution:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the eyes. Look for the characteristic cytoplasmic accumulation of finely granular autofluorescent material specifically within the retinal pigment epithelium (RPE). This can be observed using epifluorescent illumination on hematoxylin and eosin (H&E)-stained slides.[1]
-
Dose-Response Evaluation: If your study includes multiple dose groups, assess whether the incidence and severity of the retinal autofluorescence correlate with the dose of the compound. In the case of this compound, these effects were noted at doses of 30 mg/kg and higher.[1]
-
Control Groups: Ensure you have appropriate control groups, including a vehicle-treated group, to rule out any artifacts or spontaneous changes in the rat strain you are using.
-
Consider BACE1 Knockout Models: To definitively determine if the effect is off-target, consider administering your compound to BACE1 knockout mice or rats. If the retinal pathology persists in these animals, it strongly suggests an off-target mechanism, similar to what was observed with this compound.[1]
Problem: My experimental results show retinal thinning and photoreceptor loss after long-term administration of a BACE1 inhibitor. Could this be related to the initial observation of autofluorescent granules?
Solution:
Yes, this is a plausible progression. For a similar BACE1 inhibitor, AMG-8718, the earliest detectable change was an increase in autofluorescent granules in the RPE.[6] This was followed by electroretinographic changes, and eventually, after a recovery period, significant retinal thinning due to the loss of photoreceptor nuclei was observed.[6] This suggests that the initial impairment of RPE phagolysosomal function and accumulation of waste products can lead to photoreceptor dysfunction and subsequent cell death.[6]
Data Presentation
Table 1: Summary of the 3-Month Rat Toxicology Study of this compound
| Parameter | Details |
| Species | Sprague Dawley [Crl:CD(SD)] rats |
| Age | ~7 weeks at the start of the study |
| Group Size | 10 per sex per group |
| Dose Levels | 0 (vehicle), 10, 30, or 100 mg/kg |
| Route of Administration | Daily oral gavage |
| Duration | 3 months |
| Primary Finding | Cytoplasmic accumulation of autofluorescent material in the retinal pigment epithelium |
| Dose at which Finding was Observed | ≥30 mg/kg |
Source: May et al., 2011[1]
Experimental Protocols
Protocol 1: 3-Month Oral Toxicology Study in Rats
-
Animals: Sprague Dawley [Crl:CD(SD)] rats, approximately 7 weeks of age, with 10 males and 10 females per group.[3]
-
Housing: Animals are housed under standard laboratory conditions.
-
Dosing:
-
This compound is administered once daily by oral gavage.
-
Dose groups include a vehicle control, and 10, 30, and 100 mg/kg of this compound.[3]
-
The vehicle consists of 1% (w/v) hydroxyethylcellulose, 0.25% (v/v) polysorbate 80, and 0.05% (v/v) Dow Corning Antifoam 1510-US in reverse osmosis water.[3]
-
-
In-life Observations: Daily clinical observations, body weight, and food consumption are recorded.
-
Necropsy and Histopathology:
-
At the end of the 3-month treatment period, animals are euthanized and a full necropsy is performed.
-
Tissues are collected and preserved. Eyes are fixed in modified Davidson's solution, and the brain is fixed in 10% neutral-buffered formalin.[3]
-
Tissues are processed for routine paraffin embedding and sectioning.
-
Slides are stained with hematoxylin and eosin (H&E) for microscopic examination.[3]
-
-
Microscopy for Retinal Findings:
-
H&E-stained slides of the eye are examined using standard light microscopy.
-
For the detection of autofluorescence, slides are observed with epifluorescent illumination (e.g., Leica cube I3: excitation, 450–490 nm bandpass; emission barrier filter, 515 nm long pass).[1]
-
Visualizations
Caption: Experimental workflow for the 3-month rat toxicology study of this compound.
Caption: Hypothesized on-target and off-target signaling pathways of this compound.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation of Lipofuscin-Like Autofluorescent Granules in the Retinal Pigment Epithelium Requires Lysosome Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Secretase (BACE1) inhibition causes retinal pathology by vascular dysregulation and accumulation of age pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinal Toxicity Induced by a Novel β-secretase Inhibitor in the Sprague-Dawley Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming rapid clearance of LY2811376 in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BACE1 inhibitor, LY2811376, with a focus on addressing its rapid clearance in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, non-peptidic inhibitor of the β-secretase enzyme (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[3] By inhibiting BACE1, this compound prevents the generation of the amyloid-β (Aβ) peptide, which is central to the amyloid cascade hypothesis in Alzheimer's disease.[1] This inhibition leads to a reduction in Aβ and its precursor fragment, C99, as well as a decrease in the soluble APPβ fragment (sAPPβ).[1] Concurrently, this can lead to a compensatory increase in APP cleavage by the α-secretase pathway, resulting in higher levels of soluble APPα (sAPPα).[1]
Caption: Mechanism of this compound in the APP processing pathway.
Q2: What specific challenge does this compound present in preclinical mouse models?
A2: The primary challenge is that this compound is rapidly cleared in mice.[1] This results in low sustained exposure profiles, which can make it difficult to achieve and maintain pharmacologically active concentrations in the brain over a desired period. This rapid clearance was a key reason that chronic administration studies in mice were not pursued during its initial development.[1]
Troubleshooting Guides
Problem 1: My in vivo study using this compound in an APP transgenic mouse model is showing inconsistent or no reduction in brain Aβ levels.
Possible Cause: Insufficient drug exposure due to rapid clearance.
Troubleshooting Steps:
-
Verify Target Engagement: Despite its rapid clearance, acute administration of this compound has been shown to reduce Aβ in a dose-dependent manner when measured at the right time point (e.g., 3 hours post-dose).[1] First, confirm that your dose is sufficient to engage the BACE1 target.
-
Conduct a Pharmacokinetic (PK) Study: Before a long-term efficacy study, it is crucial to understand the PK profile of this compound in your specific mouse strain. A pilot study to measure plasma and brain concentrations at several time points after a single oral dose will establish the Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life.
-
Adjust Dosing Regimen: Based on the PK data, the dosing regimen likely needs to be adjusted. Rapid clearance means that a single daily dose (q.d.) may not be sufficient to maintain therapeutic levels. Consider more frequent dosing, such as twice daily (b.i.d.), to increase total drug exposure.[4]
Pharmacokinetic & Pharmacodynamic Data Summary
| Species | Dose (Oral Gavage) | Average Systemic Exposure (3h post-dose) | Brain Aβ Reduction (3h post-dose) | Plasma Half-Life (T1/2) | Reference |
|---|---|---|---|---|---|
| APP V717F Mouse | 10 mg/kg | 667 ng/ml | Dose-dependent reduction | Rapidly cleared (not specified) | [1] |
| APP V717F Mouse | 30 mg/kg | 1830 ng/ml | Dose-dependent reduction | Rapidly cleared (not specified) | [1] |
| APP V717F Mouse | 100 mg/kg | 7200 ng/ml | Dose-dependent reduction | Rapidly cleared (not specified) | [1] |
| Beagle Dog | 5 mg/kg | Cmax: 1915 ng/ml | Max 85% plasma Aβ reduction (4-12h) | ~6.8 hours |[1] |
Problem 2: Frequent oral gavage is stressful for the animals and impractical for our long-term study. How can we maintain sustained exposure?
Possible Cause: Standard administration routes are incompatible with the compound's short half-life in mice.
Troubleshooting Strategies:
-
Alternative Administration Routes: For continuous and stable drug levels, consider administration via an osmotic pump. This method provides constant infusion over an extended period (e.g., 7, 14, or 28 days), bypassing the peaks and troughs associated with oral dosing and overcoming the issue of rapid clearance.
-
Formulation Enhancement: While more complex, reformulating the compound can significantly improve its pharmacokinetic profile.
-
Medicinal Chemistry Approaches (for future compound development): For researchers designing next-generation inhibitors, consider strategies to inherently prolong half-life.
-
Deuteration: Replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots") with deuterium can slow down metabolic breakdown.
-
Conjugation: Attaching the small molecule to a moiety that binds to albumin (e.g., a fatty acid) can extend its circulation time by leveraging the long half-life of albumin.[7][8]
-
Caption: Troubleshooting workflow for addressing poor in vivo efficacy.
Experimental Protocols
Protocol: Pharmacokinetic and Pharmacodynamic Assessment of this compound in APP Transgenic Mice
This protocol outlines a procedure to determine the pharmacokinetic (PK) profile and corresponding pharmacodynamic (PD) effect of this compound following a single oral dose.
1. Materials:
-
This compound
-
Vehicle (e.g., 7% Pharmasolve or as appropriate)
-
APP Transgenic Mice (e.g., APP V717F [PDAPP] or 5XFAD)[1][9], age-matched
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., tribromoethanol or isoflurane)[10]
-
Tools for brain dissection
-
Guanidine-HCl buffer (5.5 M) for brain homogenization[10]
-
ELISA kits for Aβ40/42 or mass spectrometry equipment
-
LC-MS/MS for compound quantification
2. Experimental Workflow:
Caption: Experimental workflow for a single-dose PK/PD study in mice.
3. Procedure:
-
Dosing: Administer a single dose of this compound via oral gavage to a cohort of mice. Include a vehicle-only control group.
-
Sample Collection:
-
At each designated time point (e.g., 1, 3, 6, 9, 24 hours), collect blood samples from a subset of animals. Process to plasma and store at -80°C.
-
Immediately following blood collection, anesthetize the animals and collect brain tissue.[10] Rapidly dissect regions of interest (e.g., cortex and hippocampus), flash-freeze on dry ice, and store at -80°C.[10]
-
-
Sample Analysis:
-
PK Analysis: Extract this compound from plasma and brain homogenates and quantify concentrations using a validated LC-MS/MS method.
-
PD Analysis: Homogenize brain tissue in guanidine-HCl buffer.[10] Dilute the extracts and measure Aβ1-40 and Aβ1-42 levels using a validated ELISA or mass spectrometry method.
-
-
Data Interpretation:
-
Plot the plasma and brain concentration of this compound over time to determine PK parameters.
-
Plot the percentage change in brain Aβ levels at each time point relative to the vehicle-treated control group to establish the PD effect and its duration. This will allow for the establishment of a PK/PD relationship to guide future study designs.
-
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical analysis of the use of β-site amyloid precursor protein-cleaving enzyme 1 inhibitors in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic, pharmacodynamic, and transcriptomic analysis of chronic levetiracetam treatment in 5XFAD mice: A MODEL‐AD preclinical testing core study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2811376-Induced Elevation of Liver Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the elevation of liver enzymes observed during experiments with the BACE1 inhibitor, LY2811376.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues related to hepatotoxicity when working with this compound and other BACE1 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high ALT/AST levels in in vitro models (e.g., primary hepatocytes, HepG2 cells) treated with this compound. | 1. On-target BACE1 inhibition: Inhibition of BACE1 in the liver may disrupt the processing of key substrates essential for hepatocyte health. 2. Off-target effects: this compound may interact with other cellular targets in the liver, leading to toxicity. 3. Metabolite-induced toxicity: A metabolite of this compound, rather than the parent compound, could be hepatotoxic. 4. Cell culture conditions: Suboptimal cell health or culture conditions can exacerbate drug-induced toxicity. | 1. Confirm On-Target Effect: Knockdown BACE1 using siRNA in your in vitro model and assess if it phenocopies the this compound-induced toxicity. 2. Investigate Off-Target Effects: Conduct a broad kinase and protease screening panel to identify potential off-target interactions of this compound. 3. Assess Metabolite Toxicity: If possible, synthesize and test known metabolites of this compound for their effects on liver cell viability. 4. Optimize Cell Culture: Ensure hepatocytes are healthy and functional. Use 3D culture models (spheroids) for longer-term and more physiologically relevant studies. |
| Inconsistent or non-reproducible elevation of liver enzymes in animal models. | 1. Species-specific metabolism: The metabolic profile and toxicity of this compound may differ between species. 2. Animal model variability: Genetic background, age, and health status of the animals can influence susceptibility to drug-induced liver injury. 3. Dosing and formulation issues: Inconsistent drug exposure due to issues with formulation, dosing accuracy, or route of administration. | 1. Characterize Metabolism: Analyze the metabolic profile of this compound in the plasma and liver of the animal model being used and compare it to human data if available. 2. Standardize Animal Models: Use a well-characterized and standardized animal strain. Ensure animals are of similar age and health status. 3. Verify Drug Exposure: Measure plasma and liver concentrations of this compound to confirm consistent exposure across animals. |
| Difficulty in determining the mechanism of hepatotoxicity. | 1. Apoptosis vs. Necrosis: Unclear whether cell death is occurring through programmed apoptosis or uncontrolled necrosis. 2. Immune-mediated reaction: The liver injury may be triggered by an inflammatory or immune response. | 1. Assess Cell Death Pathways: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, HMGB1 release). 2. Investigate Immune Involvement: In co-culture systems with immune cells (e.g., Kupffer cells, T-cells), measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
Frequently Asked Questions (FAQs)
Q1: Was the clinical development of this compound halted due to liver enzyme elevation?
A1: Yes, the clinical development of this compound was discontinued. The Phase I clinical trial (NCT00838084) was terminated due to elevations in liver enzymes, which suggested potential hepatotoxicity.[1] This decision was made because the benefit/risk ratio was not considered favorable enough to proceed with its development for patients with late-onset preclinical stage Alzheimer's disease.[1]
Q2: What is the proposed mechanism for BACE1 inhibitor-induced liver enzyme elevation?
A2: The exact mechanism for this compound-induced hepatotoxicity is not definitively established. However, several hypotheses for BACE1 inhibitors as a class include:
-
On-Target Inhibition in the Liver: BACE1 is known to be active in the liver and cleaves substrates other than amyloid precursor protein (APP). One such substrate is β-galactoside α-2,6-sialyltransferase I (ST6Gal I), an enzyme involved in glycoprotein sialylation. Inhibition of ST6Gal I processing by BACE1 could potentially disrupt hepatocyte function and lead to cellular stress.
-
Off-Target Effects: The inhibitor might bind to other enzymes in the liver, leading to unintended and toxic consequences.
-
Immune-Mediated Response: For some BACE1 inhibitors, evidence suggests an immune-based mechanism. For instance, a liver biopsy from a volunteer in a trial for another BACE1 inhibitor, JNJ-54861911, showed signs of inflammation with T and B-cell infiltrates and hepatocyte death.[2]
Q3: Is there quantitative data available on the extent of liver enzyme elevation with this compound?
Summary of Liver Enzyme Elevation in BACE1 Inhibitor Clinical Trials
| BACE1 Inhibitor | Clinical Trial Phase | Reported Liver-Related Adverse Events | Quantitative Data (if available) |
| This compound | Phase I (NCT00838084) | Elevation of liver enzymes leading to trial termination.[1] | Specific data not publicly available. |
| LY2886721 | Phase II | Abnormal liver function tests.[4] | 4 out of 70 subjects showed abnormal liver enzyme elevations.[2] |
| Atabecestat (JNJ-54861911) | Phase II/III | Elevated liver enzymes leading to trial discontinuation.[3] | Observed in two patients.[3] |
| Elenbecestat (E2609) | Phase II | Elevation of liver enzymes reported as a side effect.[5] | Specific data not publicly available. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity
Objective: To determine the cytotoxic potential of this compound on a human hepatocyte cell line (e.g., HepG2) and to measure the release of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
ALT and AST assay kits (colorimetric or fluorescent)
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
ALT/AST Measurement:
-
At each time point, collect the cell culture supernatant from each well.
-
Perform the ALT and AST assays on the supernatant according to the manufacturer's protocols.[6][7] These assays are typically enzymatic reactions that result in a colorimetric or fluorescent product, which is then measured using a plate reader.[6]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the concentration of ALT and AST in the supernatant and normalize it to the total protein content or cell number if necessary.
-
Plot dose-response curves to determine the IC50 value for cytotoxicity.
-
Visualizations
References
- 1. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmlive.com [pmlive.com]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Cost Point-of-Care Monitoring of ALT and AST Is Promising for Faster Decision Making and Diagnosis of Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: LY2811376 In Vitro Applications
Welcome to the technical support center for LY2811376. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this BACE1 inhibitor.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Precipitation of this compound in Cell Culture Media
Question: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause, and how can I prevent this?
Answer:
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility.[1] The final concentration of the organic solvent (typically DMSO) used to dissolve the compound may be too high, or the compound's solubility limit in the final medium may have been exceeded.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and compound precipitation.[2]
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into the cell culture medium.
-
Use a Pre-warmed Medium: Add the this compound stock solution to a pre-warmed (37°C) cell culture medium and mix gently but thoroughly.
-
Consider Alternative Solubilizing Agents: For in vivo studies, co-solvents like PEG300, Tween-80, or corn oil have been used to improve the solubility of this compound.[3] While not standard for in vitro cell culture, for specific experimental needs, the use of such agents at very low, non-toxic concentrations could be explored with appropriate vehicle controls.
-
Sonication: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can aid in dissolution.[3]
Problem 2: Inconsistent or Lower-than-Expected BACE1 Inhibition
Question: My experimental results show variable or weaker-than-expected inhibition of BACE1 activity with this compound. What are the possible reasons for this inconsistency?
Answer:
Inconsistent results can stem from several factors, including compound stability, assay conditions, and cell-based variables.
Troubleshooting Steps:
-
Compound Stability:
-
Freshly Prepare Working Solutions: It is recommended to prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation.[4]
-
Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5][6] Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]
-
-
Assay Conditions:
-
pH of Assay Buffer: BACE1 activity is highly pH-dependent, with an optimal pH of around 4.5.[8] Ensure your assay buffer for cell-free assays is maintained at the correct pH.
-
Enzyme and Substrate Concentrations: For cell-free assays, ensure that the concentrations of the BACE1 enzyme and the substrate are optimized and within the linear range of the assay.
-
-
Cell-Based Assay Considerations:
-
Cell Line and Passage Number: The expression levels of APP and BACE1 can vary between cell lines and with increasing passage number. Use a consistent cell line and passage number for your experiments.
-
Compensatory BACE1 Upregulation: Prolonged treatment with some BACE1 inhibitors has been shown to paradoxically increase BACE1 protein levels, which could lead to a rebound in Aβ levels.[9] Consider evaluating BACE1 protein levels by Western blot in your long-term experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[4][10] It is soluble in DMSO up to at least 16 mg/mL (49.94 mM).[7] Use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[7]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Powder: Store at -20°C for up to 3 years.[7]
-
DMSO Stock Solution: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 1 year.[7] Avoid repeated freeze-thaw cycles.[5][7]
Q3: What are the typical IC₅₀ and EC₅₀ values for this compound?
A3: The reported inhibitory concentrations for this compound can vary depending on the assay system:
Q4: Does this compound have off-target effects?
A4: this compound demonstrates selectivity for BACE1 over other related proteases. It is approximately 10-fold more selective for BACE1 over BACE2 and shows over 50-fold selectivity against other aspartic proteases like cathepsin D, pepsin, and renin.[3][11] However, at higher concentrations, off-target effects are possible and should be considered in the interpretation of experimental results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 31 mg/mL (96.77 mM) | [3] |
| DMSO | 16 mg/mL (49.94 mM) | [7] |
| Ethanol | 64 mg/mL | [7] |
| DMF | 30 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
Table 2: In Vitro Potency of this compound
| Assay Type | System | Parameter | Value | Reference |
| Cell-Free | Recombinant hBACE1 | IC₅₀ | 239 - 249 nM | [3][11] |
| Cell-Based | APP-overexpressing HEK293 cells | EC₅₀ | ~300 nM | [3][11] |
| Cell-Based | PDAPP Transgenic Mouse Primary Neurons | EC₅₀ | ~100 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 320.36 g/mol ), add 312.15 µL of DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture wells is below 0.5%.
-
Add the working solutions to the cells immediately after preparation.
-
Protocol 2: Cell-Based BACE1 Inhibition Assay using HEK293 cells stably expressing APP
-
Cell Seeding:
-
Seed HEK293 cells stably expressing APP into a 96-well plate at a density that will result in 80-90% confluency at the time of compound treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium as described in Protocol 1. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Carefully remove the growth medium from the cells.
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well for the analysis of secreted Aβ peptides.
-
-
Aβ Quantification (ELISA):
-
Quantify the levels of secreted Aβ40 and/or Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the Aβ peptide being measured.
-
Calculate the concentration of the Aβ peptide in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: BACE1 signaling pathway in amyloid precursor protein (APP) processing and its inhibition by this compound.
Caption: Experimental workflow for a cell-based BACE1 inhibition assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in LY2811376 Experiments
Welcome to the technical support center for LY2811376. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, non-peptidic inhibitor of β-secretase 1 (BACE1).[1] BACE1 is an aspartyl protease that is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] By inhibiting BACE1, this compound is expected to reduce the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease.[4]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: In a typical successful experiment, treatment with this compound should lead to a dose-dependent reduction in the levels of Aβ peptides (such as Aβ1-40 and Aβ1-42) and soluble APPβ (sAPPβ) in cell culture media, plasma, cerebrospinal fluid (CSF), and brain tissue.[4] Concurrently, an increase in the levels of soluble APPα (sAPPα) may be observed, suggesting a shift towards the non-amyloidogenic α-secretase pathway for APP processing.[4]
Q3: Why was the clinical development of this compound discontinued?
A3: The clinical development of this compound was halted due to off-target toxicity, specifically retinal pathology, observed in longer-term nonclinical toxicology studies.[4][5][6] This adverse effect was determined to be unrelated to the inhibition of BACE1.[4]
Troubleshooting Guide
Unexpected In Vitro Results
Problem 1: No significant reduction in Aβ levels in my cell-based assay.
-
Possible Cause 1: Suboptimal Compound Concentration. The half-maximal inhibitory concentration (IC50) of this compound for BACE1 is in the range of 239-249 nM, and the half-maximal effective concentration (EC50) for reducing Aβ secretion in APP-overexpressing HEK293 cells is approximately 300 nM.[1][4] Ensure your experimental concentrations are within the effective range.
-
Possible Cause 2: Cell Line and APP Expression. The effect of this compound is dependent on the processing of APP by BACE1. Ensure you are using a cell line that expresses sufficient levels of APP, such as HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw), which enhances Aβ production.[4]
-
Possible Cause 3: Assay Sensitivity. Your ELISA or other Aβ detection method may not be sensitive enough to detect changes. Validate your assay with appropriate controls and standards.
-
Possible Cause 4: Compound Stability. Ensure the proper storage and handling of the this compound compound to maintain its activity. Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Problem 2: I am observing an unexpected increase in N-terminally truncated Aβ peptides, such as Aβ5-40.
-
Explanation: This is a documented pharmacodynamic effect of BACE1 inhibition. Treatment with this compound has been shown to cause a dose-dependent increase in Aβ5-40 and Aβ5-X in human CSF.[7] This suggests that when the primary BACE1 cleavage site is blocked, APP may be processed by other proteases, leading to the generation of these alternative Aβ species.[7] This finding can serve as a biomarker for BACE1 inhibitor target engagement.[7]
Problem 3: I am observing an increase in the cellular levels of the BACE1 protein after treatment with this compound.
-
Explanation: This paradoxical effect has been observed with several BACE1 inhibitors, including this compound.[8] At a 10 nM dose, this compound showed a clear increase in intracellular BACE1 levels with minimal inhibition of Aβ generation.[8] The proposed mechanism is that the inhibitor binding to BACE1 stabilizes the enzyme and prolongs its half-life, leading to its accumulation.[8]
Unexpected In Vivo Results
Problem 4: I am not observing a significant reduction in brain Aβ levels in my animal model.
-
Possible Cause 1: Insufficient Brain Penetration. While this compound is orally available, its concentration in the CSF is approximately threefold lower than in plasma.[4] Ensure the dosage used is sufficient to achieve therapeutic concentrations in the central nervous system.
-
Possible Cause 2: Rapid Clearance. this compound is rapidly cleared in mice, which may result in low sustained exposure.[4] This could necessitate more frequent dosing or a different administration route to maintain effective concentrations.
-
Possible Cause 3: P-glycoprotein Efflux. The efficacy of some BACE1 inhibitors can be limited by P-glycoprotein (Pgp) efflux at the blood-brain barrier, which actively transports the compound out of the brain.[3]
Problem 5: I am observing unexpected behavioral or physiological side effects in my animals, such as impaired coordination or retinal changes.
-
Explanation: These may be on-target or off-target effects of this compound.
-
On-Target Effects: BACE1 has other physiological substrates besides APP, such as Neuregulin-1 (Nrg1), which is involved in myelination and muscle spindle formation.[2][9] Inhibition of BACE1 can therefore lead to neurological side effects. Chronic administration of high doses of this compound has been shown to reduce dendritic spine density and impair hippocampal long-term potentiation (LTP) in mice.[9][10]
-
Off-Target Effects: The retinal pathology observed with this compound is a known off-target effect and was the primary reason for its clinical discontinuation.[4][5] Some researchers have suggested a link between ocular toxicity of BACE1 inhibitors and off-target inhibition of cathepsin D.[11]
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| BACE1 IC50 (synthetic peptide substrate) | 239 nM | Recombinant human BACE1 | [4] |
| BACE1 IC50 (chimeric protein substrate) | 249 nM | Recombinant human BACE1 | [4] |
| Aβ Secretion EC50 | ~300 nM | HEK293 cells overexpressing APP | [1][4] |
| Aβ Secretion EC50 | ~100 nM | Primary neuronal cultures from PDAPP transgenic mice | [4] |
| Selectivity | |||
| BACE1 vs. BACE2 | ~10-fold | [4][5] | |
| BACE1 vs. Cathepsin D | ~50-65-fold | [4][5] | |
| BACE1 vs. Pepsin or Renin | >50-fold | [4] | |
| In Vivo Pharmacodynamics (Human CSF) | |||
| Max. sAPPβ Reduction (90 mg dose) | 42% | Healthy volunteers | [4] |
| Max. sAPPα Increase (90 mg dose) | 76% | Healthy volunteers | [4] |
| Max. Aβ1-40/Aβ1-42 Reduction (90 mg dose) | ~54% | Healthy volunteers | [4] |
| Aβ1-34 Reduction (90 mg dose) | 57% | Healthy volunteers | [7] |
| Aβ5-40 Increase (90 mg dose) | Statistically significant increase | Healthy volunteers | [7] |
| In Vivo Pharmacodynamics (Beagle Dog) | |||
| Max. Plasma Aβ1-x Reduction (5 mg/kg) | 85% | Beagle dogs | [4] |
| Max. CSF Aβ1-x Reduction (5 mg/kg) | ~70% | Beagle dogs | [4] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay in HEK293-APPsw Cells
-
Cell Culture: Culture HEK293 cells stably expressing human APP751 with the Swedish mutation (HEK293-APPsw) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations in the cell culture media.
-
Treatment: Plate the HEK293-APPsw cells in multi-well plates. Once the cells are adhered and growing, replace the media with fresh media containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours).
-
Sample Collection: Collect the conditioned media for Aβ analysis. The cells can be lysed to analyze intracellular proteins (e.g., APP C-terminal fragments, BACE1 levels).
-
Aβ Measurement: Quantify the levels of Aβ1-40 and Aβ1-42 in the conditioned media using a specific ELISA kit.
-
Data Analysis: Plot the Aβ concentrations against the this compound concentrations to determine the EC50 value.
Protocol 2: In Vivo Oral Administration in Mice
-
Animal Acclimation: House the mice under standard conditions and allow them to acclimate.
-
Formulation: Prepare the this compound formulation for oral gavage. A common vehicle is 7% Pharmasolve.[4]
-
Dosing: Weigh each mouse to calculate the precise volume of the formulation to be administered based on the target dosage (e.g., 10, 30, 100 mg/kg).[12]
-
Oral Gavage: Administer the calculated volume of the this compound formulation or vehicle control to the mice using a gavage needle.[12]
-
Time Course: Euthanize the mice at predetermined time points after dosing.
-
Tissue Collection: Collect blood for plasma analysis and dissect the brain and other relevant tissues. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C.[12]
-
Sample Processing: Homogenize brain samples in guanidine-HCl buffer for Aβ extraction.[4]
-
Analysis: Measure Aβ, sAPPβ, and C99 levels in the brain homogenates and plasma using ELISA.
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on BACE1.
Caption: A generalized workflow for in vivo experiments with this compound in a mouse model.
Caption: A logical troubleshooting guide for experiments where no reduction in Aβ is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY2811376 Dosage to Minimize Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, LY2811376. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental dosage and minimize potential toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each guide is presented in a question-and-answer format, offering potential explanations and actionable steps to diagnose and resolve the issue.
Issue: Observed Retinal Abnormalities in Animal Models
-
Question: We are observing retinal abnormalities in our animal models treated with this compound. What is the likely cause and how can we mitigate this?
-
Answer: Retinal pathology is a known toxicity associated with this compound, observed in preclinical toxicology studies.[1] The underlying mechanism is thought to be an off-target effect, as similar findings were noted in BACE1 knockout mice treated with the compound.[1] The primary manifestation is the accumulation of autofluorescent material within the retinal pigment epithelium (RPE).[1]
-
Troubleshooting Steps:
-
Dosage Review: Preclinical studies in rats indicated that retinal pathology was observed at doses of 30 mg/kg and higher.[1] Carefully review your current dosage and consider if a reduction is possible while maintaining the desired pharmacological effect.
-
Monitor Retinal Function: Implement in-life retinal function monitoring using techniques like electroretinography (ERG) to detect functional changes that may precede histological abnormalities.
-
Histological Analysis: At the end of your study, perform a thorough histological examination of the eyes. Specifically look for cytoplasmic accumulations of finely granular autofluorescent material in the RPE.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to differentiate compound-related effects from spontaneous or model-related pathologies.
-
-
Issue: Unexpected Off-Target Effects
-
Question: Are there other potential off-target toxicities associated with this compound besides retinal pathology?
-
Answer: While retinal toxicity was the primary reason for the discontinuation of this compound's clinical development, preclinical studies also noted the accumulation of autofluorescent material, to a lesser extent, within neurons and glial cells in the brain at doses of 30 mg/kg and higher in rats.[1] It is important to monitor for any unexpected neurological or other organ-system-related adverse events. In the Phase 1 clinical trial, this compound was generally well-tolerated, with reported treatment-emergent adverse events being mild to moderate in severity.[1]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a non-peptidic, orally available inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] By inhibiting BACE1, it reduces the production of amyloid-β (Aβ) peptides, which are believed to be central to the pathology of Alzheimer's disease.[1]
-
What is the evidence for the on-target efficacy of this compound? In preclinical studies using APP V717F transgenic mice, oral administration of this compound led to a dose-dependent reduction in brain levels of Aβ, soluble APPβ (sAPPβ), and the C-terminal fragment C99.[2] In a Phase 1 clinical trial in healthy volunteers, single doses of 30 mg and 90 mg of this compound resulted in significant and dose-dependent reductions in cerebrospinal fluid (CSF) concentrations of Aβ1–40 and Aβ1–42.[1]
-
What specific retinal pathologies have been observed with this compound? A 3-month toxicology study in rats revealed cytoplasmic accumulations of finely granular autofluorescent material within the retinal pigment epithelium (RPE) at doses of 30 mg/kg and higher.[1]
-
Is the retinal toxicity of this compound related to BACE1 inhibition? The retinal pathology is considered an off-target effect. This conclusion is supported by a study where BACE1 knockout mice treated with 100 mg/kg of this compound for 9 weeks developed similar retinal changes to those seen in treated rats.[2]
-
What was the safety profile of this compound in human clinical trials? In a single ascending dose Phase 1 study, this compound was found to be safe and well-tolerated in healthy volunteers.[1] The reported adverse events were mild to moderate.[1] However, due to the preclinical findings of retinal toxicity, clinical development was discontinued.[1]
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound in APP V717F Transgenic Mice
| Dosage (mg/kg, oral gavage) | Systemic Exposure (ng/mL) | Reduction in Brain Aβ | Reduction in Brain sAPPβ | Reduction in Brain C99 |
| 10 | 667 | Significant | Significant | Significant |
| 30 | 1830 | Significant | Significant | Significant |
| 100 | 7200 | Significant | Significant | Significant |
| Data from May et al., 2011.[2] |
Table 2: Preclinical Retinal Toxicity of this compound in Rats (3-Month Study)
| Dosage (mg/kg/day) | Observation |
| < 30 | No reported retinal pathology |
| ≥ 30 | Cytoplasmic accumulations of finely granular autofluorescent material in the retinal epithelium |
| Data from May et al., 2011.[1] |
Table 3: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers (Single Dose)
| Dosage (mg) | Maximum Mean Reduction in CSF Aβ1–40 | Maximum Mean Reduction in CSF Aβ1–42 | Maximum Reduction in CSF sAPPβ | Maximum Increase in CSF sAPPα |
| 30 | ~20% | Not specified | Not specified | Not specified |
| 90 | ~54% | Similar to Aβ1–40 | 42% | 76% |
| Data from May et al., 2011.[1] |
Experimental Protocols
Protocol 1: Assessment of Retinal Toxicity in Rodent Models
This protocol outlines the key steps for evaluating potential retinal toxicity of this compound in a rodent model.
-
Animal Model: Utilize a suitable rodent strain (e.g., Sprague-Dawley rats).
-
Dosing Regimen: Administer this compound orally at a range of doses, including a vehicle control group and doses known to be associated with retinal toxicity (e.g., 30 mg/kg and higher in rats). The duration of the study should be sufficient to observe potential toxic effects (e.g., 3 months).
-
In-Life Monitoring:
-
Ophthalmic Examinations: Conduct regular ophthalmic examinations, including funduscopy, to look for any gross abnormalities.
-
Electroretinography (ERG): Perform ERG at baseline and at selected time points during the study to assess retinal function. This can detect functional deficits before histological changes are apparent.
-
-
Terminal Procedures:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully enucleate the eyes.
-
Histopathology:
-
Fix the eyes in an appropriate fixative (e.g., Davidson's solution).
-
Process the tissues for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine the retinal layers, with a specific focus on the retinal pigment epithelium (RPE), for any pathological changes, including the presence of autofluorescent granules.
-
For autofluorescence, examine H&E stained slides using epifluorescent illumination.
-
-
Protocol 2: In Vitro BACE1 Inhibition Assay
This protocol describes a general method for assessing the in vitro inhibitory activity of this compound on BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
A fluorogenic BACE1 substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
This compound at various concentrations.
-
A known BACE1 inhibitor as a positive control.
-
DMSO for compound dilution.
-
96-well black microplates.
-
A fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the BACE1 enzyme to the assay buffer.
-
Add the different concentrations of this compound or controls (vehicle, positive control) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for BACE1 Inhibitor Toxicity Assessment.
References
Technical Support Center: Troubleshooting Inconsistent Aβ Reduction with LY2811376
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the use of LY2811376, a non-peptidic BACE1 inhibitor. The information is intended to help troubleshoot experiments and address potential inconsistencies in the observed reduction of amyloid-beta (Aβ) peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during your in vitro or in vivo experiments with this compound.
Q1: We are observing variable or lower-than-expected Aβ reduction in our cell-based assays after treatment with this compound. What are the potential causes?
A1: Inconsistent Aβ reduction in vitro can be attributed to several factors:
-
Cell Line and Passage Number: The expression levels of Amyloid Precursor Protein (APP) and BACE1 can vary between different cell lines and even with increasing passage number of the same cell line. It is crucial to use a consistent and well-characterized cell line.
-
Compensatory BACE1 Upregulation: Prolonged treatment with some BACE1 inhibitors has been shown to paradoxically increase BACE1 protein levels.[1] This compensatory mechanism can lead to a rebound in Aβ production over time. We recommend monitoring BACE1 protein levels via Western blot alongside Aβ measurements in long-term experiments.
-
Inhibitor Concentration and Stability: Ensure the accurate preparation and storage of this compound solutions. The compound's potency can be affected by improper handling or degradation. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Assay Sensitivity and Specificity: The method used to quantify Aβ (e.g., ELISA) should be validated for its sensitivity and specificity to the Aβ species of interest (Aβ40, Aβ42).
Q2: Our in vivo studies with this compound in animal models show inconsistent Aβ reduction in the brain or cerebrospinal fluid (CSF). What should we investigate?
A2: In vivo efficacy of this compound can be influenced by several physiological factors:
-
Pharmacokinetics (PK) and Brain Penetrance: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary between species and even individual animals.[2] It is essential to perform PK studies to correlate drug exposure in the plasma and CSF with the observed pharmacodynamic (PD) effect on Aβ levels.
-
P-glycoprotein (Pgp) Efflux: BACE1 inhibitors can be substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, which can limit their brain penetration and efficacy.[3]
-
Alternative APP Processing Pathways: Inhibition of BACE1 may lead to an upregulation of alternative APP processing pathways. For instance, an increase in N-terminally truncated Aβ species, such as Aβ5-40, has been observed following BACE1 inhibition.[4] Consider using analytical methods that can differentiate between various Aβ isoforms.
-
Animal Model and Disease Stage: The specific transgenic animal model used and the stage of pathology can impact the response to BACE1 inhibition.
Q3: We have noticed unexpected off-target effects or cellular toxicity in our experiments. Is this a known issue with this compound?
A3: While this compound was found to be generally well-tolerated in initial human trials, toxicology findings in longer-term preclinical studies led to its discontinuation.[5][6] Some BACE1 inhibitors have been associated with off-target effects, which could be due to:
-
Inhibition of BACE2: this compound has a reported 10-fold selectivity for BACE1 over its homolog BACE2.[7][8] Inhibition of BACE2 could potentially lead to off-target effects.
-
Inhibition of other Aspartyl Proteases: While showing good selectivity, high concentrations of the inhibitor might affect other proteases like Cathepsin D.[7]
-
Impact on other BACE1 Substrates: BACE1 cleaves other substrates besides APP, and inhibition of their processing could lead to unforeseen biological consequences.[9]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound in reducing Aβ levels.
Table 1: In Vitro Efficacy of this compound
| Assay System | Parameter | Value | Reference |
| Human BACE1 FRET Assay | IC₅₀ | 239 - 249 nM | [8] |
| APP-overexpressing HEK293 cells | EC₅₀ (Aβ secretion) | ~300 nM | [7] |
| Primary neuronal cultures (PDAPP transgenic mouse) | EC₅₀ (Aβ secretion) | ~100 nM | [7] |
Table 2: In Vivo Aβ Reduction with this compound
| Species | Dose | Matrix | Aβ Species | Maximum Reduction | Time Point of Max Reduction | Reference |
| Beagle Dogs | 5 mg/kg (oral) | Plasma | Aβ₁₋ₓ | 85% | 4 - 12 h | [2] |
| Beagle Dogs | 5 mg/kg (oral) | CSF | Aβ₁₋ₓ | ~70% | 9 h | [2] |
| Healthy Humans | 30 mg (single dose) | CSF | Aβ₁₋₄₀ | ~20% | 12 - 14 h | [2] |
| Healthy Humans | 90 mg (single dose) | Plasma | Aβ₁₋₄₀ | ~80% | ~7 h | [2] |
| Healthy Humans | 90 mg (single dose) | CSF | Aβ₁₋₄₀ | ~54% | 12 - 14 h | [2] |
| Healthy Humans | 90 mg (single dose) | CSF | Aβ₁₋₄₂ | ~58% | - | [2] |
| PDAPP Mice | 10, 30, 100 mg/kg (oral) | Brain | Aβ, sAPPβ, C99 | Dose-dependent reduction | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Western Blot for BACE1 and APP Cleavage Products (sAPPβ, C99)
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BACE1, sAPPβ, or C99 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize to the loading control.
ELISA for Aβ Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the N-terminus of Aβ (e.g., for Aβ₄₀ or Aβ₄₂). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and samples (cell culture supernatant, CSF, or brain homogenates) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes the C-terminus of the specific Aβ species (Aβ₄₀ or Aβ₄₂). Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the Aβ concentration in the samples.
BACE1 Enzymatic Activity Assay (FRET-based)
-
Reagent Preparation: Prepare assay buffer (e.g., sodium acetate buffer, pH 4.5). Prepare a stock solution of a BACE1 FRET substrate and the inhibitor (this compound).
-
Assay Setup: In a 96-well black plate, add the assay buffer, recombinant human BACE1 enzyme, and varying concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Inhibitor Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Amyloidogenic Processing of APP
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: Investigating Inconsistent Aβ Reduction
Caption: Troubleshooting workflow for inconsistent Aβ reduction.
Logical Relationship: Potential Causes of Reduced Efficacy
Caption: Potential causes for reduced efficacy of this compound.
References
- 1. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 7. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of BACE1 Inhibitors: LY2811376 and Verubecestat
This guide provides an objective comparison of the efficacy of two prominent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, LY2811376 and verubecestat (MK-8931). Both compounds were developed to test the amyloid hypothesis in Alzheimer's disease by reducing the production of amyloid-β (Aβ) peptides. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological and experimental processes for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
According to the amyloid cascade hypothesis, the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. As the rate-limiting enzyme in this pathway, BACE1 has been a key therapeutic target.[1][2]
This compound (developed by Eli Lilly) and verubecestat (developed by Merck) are orally available, small-molecule inhibitors designed to penetrate the blood-brain barrier and inhibit BACE1 activity, thereby reducing Aβ production.[1][3] this compound was the first non-peptidic BACE1 inhibitor to demonstrate robust Aβ reduction in human cerebrospinal fluid (CSF), but its development was halted due to off-target toxicity observed in preclinical studies.[1][4][5] Verubecestat, a potent BACE1 inhibitor, advanced to Phase 3 clinical trials but was ultimately discontinued due to a lack of clinical efficacy in patients with mild-to-moderate and prodromal Alzheimer's disease.[6][7][8][9]
The diagram below illustrates the APP processing pathway and the therapeutic target of BACE1 inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vitro, preclinical, and clinical pharmacodynamic efficacy of this compound and verubecestat.
| Parameter | This compound | Verubecestat (MK-8931) |
| BACE1 Inhibition (IC50/Ki) | IC50: 239-249 nM[1][10][11] | Ki: 2.2 nM[12][13] / IC50: 13 nM[14][15] |
| BACE2 Inhibition (Ki) | ~10-fold less potent vs. BACE1[1][10][16] | Ki: 0.38 nM[12][13] |
| Cellular Aβ Reduction (EC50/IC50) | EC50: ~300 nM (HEK293 cells)[1][10][16] EC50: ~100 nM (PDAPP mouse neurons)[1][10] | IC50 (Aβ40): 2.1 nM (HEK293 cells)[12][13] IC50 (Aβ42): 0.7 nM (HEK293 cells)[12][13] |
| Species | Compound | Dose | Route | Key Findings |
| Mouse (APPV717F) | This compound | 10-100 mg/kg | Oral | Dose-dependent reduction in brain Aβ, sAPPβ, and C99.[1] |
| Mouse (Tg2576) | Verubecestat | In-diet | Oral | Suppressed accumulation of brain Aβ40, Aβ42, and plaque load after 12 weeks.[17][18] |
| Rat | Verubecestat | 5-8 mg/kg (ED50) | Oral | Dose-dependent reduction of CSF and cortex Aβ40.[13][19] |
| Beagle Dog | This compound | 5 mg/kg | Oral | ~70% reduction in CSF Aβ1-x by 9 hours.[1] |
| Cynomolgus Monkey | Verubecestat | 3-10 mg/kg | Oral | Profound, sustained reduction of CSF Aβ40 (72-81% reduction).[13][19] |
| Compound | Population | Dose | Key Findings in Cerebrospinal Fluid (CSF) |
| This compound | Healthy Volunteers | 30 mg (single dose) | ~20% max reduction in Aβ1-40.[1] |
| 90 mg (single dose) | ~54-58% max reduction in Aβ1-40 and Aβ1-42.[1] 42% max reduction in sAPPβ.[1] | ||
| Verubecestat | Healthy Volunteers & AD Patients | 12 mg (daily) | 57% reduction in Aβ40.[20][21][22][23] |
| 40 mg (daily) | 79% reduction in Aβ40.[20][21][22][23] | ||
| 60 mg (daily) | 84% reduction in Aβ40.[20][21][22][23] |
Clinical Trial Outcomes
This compound: Phase 1 studies demonstrated successful target engagement, with significant, dose-dependent reductions of Aβ and sAPPβ in the CSF of healthy volunteers.[1] However, the program was terminated before later-phase efficacy trials due to findings of retinal toxicity in longer-term preclinical animal studies.[1][4] These adverse effects were later determined to be unrelated to BACE1 inhibition.[1]
Verubecestat: Despite demonstrating robust and sustained Aβ reduction in the CNS of patients, verubecestat failed to show a clinical benefit in two large Phase 3 trials.[6]
-
EPOCH Trial (Mild-to-Moderate AD): The trial was halted for futility as verubecestat did not slow cognitive or functional decline compared to placebo.[6][8][24] The mean change from baseline on the ADAS-cog score was similar across placebo (7.7), 12 mg (7.9), and 40 mg (8.0) groups.[24]
-
APECS Trial (Prodromal AD): This trial was also terminated for futility. Verubecestat did not improve clinical ratings, and some measures suggested a worse outcome for cognition and daily function, particularly at the higher dose, compared to placebo.[7]
Experimental Protocols and Methodologies
The data presented in this guide are based on established experimental protocols designed to assess the potency and efficacy of BACE1 inhibitors.
A common method is a fluorescence resonance energy transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal.
-
Procedure: Recombinant human BACE1 enzyme is incubated with the FRET substrate in the presence of varying concentrations of the inhibitor (e.g., this compound or verubecestat).
-
Measurement: Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is measured over time.
-
Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1]
-
Cell Lines: Human Embryonic Kidney (HEK293) or neuroblastoma (SH-SY5Y) cells engineered to overexpress human APP, often with mutations (e.g., Swedish mutation) to increase Aβ production, are used.[1][13][25]
-
Procedure: Cells are cultured and treated with various concentrations of the BACE1 inhibitor for a set period (e.g., 24 hours).
-
Measurement: The concentration of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Analysis: EC50 values are determined by plotting the percentage of Aβ reduction against the inhibitor concentration.
The following diagram illustrates a typical workflow for assessing a BACE1 inhibitor in an animal model.
-
Design: A single ascending dose (SAD) or multiple ascending dose (MAD) study in healthy volunteers or Alzheimer's patients.[1][25]
-
Procedure: Subjects receive a single oral dose of the inhibitor or placebo. An indwelling lumbar catheter is placed to allow for serial CSF collection over a period (e.g., 36-48 hours). Blood samples are also collected concurrently.
-
Measurement: CSF and plasma are analyzed for concentrations of Aβ40, Aβ42, and sAPPβ using validated immunoassays or mass spectrometry.[1][25] Drug concentrations are also measured to establish pharmacokinetic profiles.
-
Analysis: The percentage change in biomarker levels from baseline is calculated for each dose group and compared with placebo to determine the pharmacodynamic effect of the drug in the central nervous system.
The workflow for such a clinical study is outlined below.
Conclusion
A direct comparison reveals that verubecestat is a significantly more potent inhibitor of BACE1 than this compound, as evidenced by its lower Ki and cellular IC50 values. This higher potency translated into more profound Aβ reduction in the CSF of human subjects at lower clinical doses.
However, the clinical development trajectories of these two molecules tell a critical story for the field. This compound, despite showing promising target engagement, was halted by preclinical toxicity, underscoring the importance of thorough safety profiling.[1][4] Conversely, verubecestat, which possessed a favorable safety profile and achieved robust, sustained target engagement in Phase 3 trials, ultimately failed to alter the course of clinical disease.[6][7] The failure of verubecestat, despite its potent enzymatic inhibition, has raised significant questions about the timing of intervention and the viability of the amyloid hypothesis when targeting Aβ production in symptomatic stages of Alzheimer's disease.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merck ends trial of potential Alzheimer’s drug verubecestat | The BMJ [bmj.com]
- 9. Verubecestat - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. behavioralhealth2000.com [behavioralhealth2000.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. merck.com [merck.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. fmda.org [fmda.org]
- 25. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BACE1 Inhibition: A Comparative Analysis of LY2811376
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the BACE1 inhibitor LY2811376, comparing its performance with other notable BACE1 inhibitors. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to offer an objective overview for researchers in the field of Alzheimer's disease drug discovery.
Introduction to BACE1 Inhibition and this compound
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. It is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. Inhibition of BACE1 is a key strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques in the brain.[1]
This compound, developed by Eli Lilly, was one of the first orally available, non-peptidic BACE1 inhibitors to advance to clinical trials.[2][3] While it demonstrated the ability to significantly reduce Aβ levels in both plasma and cerebrospinal fluid (CSF) in humans, its development was halted due to off-target toxicity observed in preclinical studies.[3][4][5] This guide provides a comparative look at the data surrounding this compound and other BACE1 inhibitors that have been clinically evaluated.
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize key quantitative parameters for this compound and other selected BACE1 inhibitors. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution, as assay conditions can vary between studies.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | Target | IC50 | EC50 | Selectivity | Assay Type |
| This compound | BACE1 | 239-249 nM[6] | ~300 nM (HEK cells), ~100 nM (PDAPP primary neurons)[5][7] | ~10-fold vs BACE2; >50-fold vs Cathepsin D, Pepsin, Renin[5][6] | Enzymatic / Cell-based |
| Verubecestat (MK-8931) | BACE1 | 13 nM[1] | - | More potent for BACE2 (Ki = 0.34 nM) vs BACE1 (Ki = 2.2 nM)[8] | Cell-based (Aβ40 reduction) / Purified enzyme |
| Lanabecestat (AZD3293) | BACE1 | 0.6 nM[1] | - | Ki = 0.4 nM (BACE1), Ki = 0.9 nM (BACE2)[1] | In vitro / Binding assay |
| Elenbecestat (E2609) | BACE1 | ~7 nM[1] | - | 3.53-fold more selective for BACE1 over BACE2[9] | Not Specified |
| CNP520 (Umibecestat) | BACE1 | - | - | Ki = 11 nM (hBACE1), Ki = 30 nM (hBACE2)[8] | Not Specified |
Table 2: In Vivo Effects of BACE1 Inhibitors on Aβ Levels
| Inhibitor | Model | Dose | Aβ Reduction | Route of Administration |
| This compound | Healthy Humans | 90 mg (single dose) | CSF Aβ1-40: ~58.0% reduction; Plasma Aβ1-40: ~80.0% reduction[5] | Oral |
| This compound | Beagle Dogs | 5 mg/kg | CSF Aβ1-x: ~70% reduction; Plasma Aβ1-x: ~85% reduction[5] | Oral |
| This compound | PDAPP Mice | 30 mg/kg | Soluble Aβs in cortex: ~60% decrease[6] | Oral |
| Verubecestat (MK-8931) | Animals | Not Specified | Strong reduction of Aβ40, Aβ42, and sAPPβ in CSF and brain[8] | Oral |
| Atabecestat (JNJ-54861911) | Humans | 5, 25, 50 mg | CSF Aβ levels reduced by 50%, 80%, and 90% respectively[8] | Oral |
| Elenbecestat (E2609) | Healthy Humans | 25-400 mg (14 days) | Plasma and CSF Aβ(1-X) reduction from 46.2% to 79.9%[8] | Oral |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Amyloidogenic pathway and the mechanism of BACE1 inhibition by this compound.
Caption: General workflow for a BACE1 Fluorescence Resonance Energy Transfer (FRET) assay.
Caption: General workflow for in vivo measurement of amyloid-beta levels.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of findings. Below are generalized protocols for key experiments cited in the evaluation of BACE1 inhibitors.
BACE1 Enzymatic Assay (FRET-based)
This protocol describes a general method for determining the in vitro potency of BACE1 inhibitors.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate (a peptide sequence from APP containing the β-cleavage site, flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of the 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control (a known BACE1 inhibitor).
-
Add the BACE1 enzyme to all wells except for the negative control (no enzyme).
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Aβ Reduction Assay
This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce Aβ production in a cellular context.
-
Cell Culture:
-
Compound Treatment:
-
Remove the existing medium from the cells and replace it with a fresh medium containing various concentrations of the BACE1 inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for BACE1 inhibition and the subsequent reduction in Aβ production.[10]
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of Aβ40 and Aβ42 in the supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle control.
-
Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
In Vivo Pharmacodynamic Studies in Animal Models
This protocol describes a general procedure for evaluating the effect of a BACE1 inhibitor on Aβ levels in animal models.
-
Animal Models:
-
Use relevant animal models such as PDAPP transgenic mice or beagle dogs.[5]
-
Acclimatize the animals before the experiment.
-
-
Drug Administration:
-
Sample Collection:
-
At various time points after administration, collect blood samples (for plasma) and cerebrospinal fluid (CSF).
-
At the end of the study, euthanize the animals and collect brain tissue.
-
-
Aβ Measurement:
-
Isolate plasma from blood samples.
-
Homogenize brain tissue to extract soluble and insoluble Aβ.
-
Measure Aβ levels in plasma, CSF, and brain homogenates using ELISA or mass spectrometry.
-
-
Data Analysis:
-
Compare the Aβ levels in the treated group with the vehicle-treated group at each time point.
-
Determine the percentage of Aβ reduction.
-
Discussion and Conclusion
This compound was a pioneering BACE1 inhibitor that successfully demonstrated the translation of BACE1-driven biomarker changes from preclinical models to humans.[5] It showed dose-dependent reductions in central and peripheral Aβ levels.[5] However, the development of this compound was terminated due to preclinical toxicology findings, including retinal pathology and autofluorescent material accumulation in neurons and glial cells in the brain.[2][5] Importantly, these adverse effects were also observed in this compound-treated BACE1 knockout mice, suggesting they were unrelated to the inhibition of BACE1 itself and were likely off-target effects of the compound.[5]
The experience with this compound and other BACE1 inhibitors highlights several key challenges in this area of drug development. While potent BACE1 inhibition and subsequent Aβ reduction are achievable, ensuring the safety and selectivity of these compounds is paramount. The discontinuation of several BACE1 inhibitor clinical trials due to lack of efficacy or safety concerns underscores the complexities of translating in vitro potency and Aβ reduction into clinical benefit for Alzheimer's disease.[1]
Future research in BACE1 inhibition may focus on developing compounds with improved selectivity and safety profiles. A detailed understanding of the physiological roles of BACE1 and its substrates is crucial to mitigate potential mechanism-based side effects.[4] The data and protocols presented in this guide serve as a valuable resource for the continued evaluation and development of novel BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative BACE1 Inhibitors for In Vivo Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several key β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors that have been evaluated in vivo as potential Alzheimer's disease therapeutics, offering alternatives to the discontinued compound LY2811376. The focus is on compounds with substantial preclinical and clinical data, providing a resource for selecting appropriate tools for in vivo studies.
Introduction: BACE1 as a Therapeutic Target
Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. It is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] BACE1 cleavage of APP generates the C99 fragment, which is subsequently cleaved by γ-secretase to produce various amyloid-beta (Aβ) peptides.[1][3] The accumulation and aggregation of these Aβ peptides, particularly Aβ42, are considered a central event in the pathogenesis of Alzheimer's disease.[3] Therefore, inhibiting BACE1 is a direct strategy to reduce Aβ production.[4]
While the concept is straightforward, developing BACE1 inhibitors has been challenging due to the need for brain penetrance, selectivity over the homologous enzyme BACE2, and avoidance of mechanism-based side effects.[4] this compound was a significant early compound that demonstrated robust Aβ reduction in both preclinical models and humans, but its development was halted due to off-target toxicity.[4][5] This guide examines other prominent BACE1 inhibitors that have progressed through development, presenting their in vitro and in vivo performance data to aid researchers in their studies.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and its key alternatives, focusing on enzymatic potency, selectivity, and in vivo efficacy in reducing Aβ levels.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | BACE1 IC50 / Ki | BACE2 IC50 / Ki | Selectivity (BACE2/BACE1) | Cathepsin D Ki / Selectivity | Reference |
| This compound | IC50: ~240 nM | ~10-fold vs. BACE1 | ~10x | >50x | [5][6][7] |
| Verubecestat (MK-8931) | Ki: 2.2 nM (human) | Ki: 0.34 nM (human) | 0.15x (BACE2 favored) | >100,000 nM | [8] |
| Lanabecestat (AZD3293) | Ki: 0.4 nM (human) | Ki: 0.8 nM (human) | ~2x | 3797 nM | [8] |
| Atabecestat (JNJ-54861911) | Ki: 9.8 nM (human) | - | - | - | [8] |
| Umibecestat (CNP-520) | - | - | 2.7x | - | [9] |
| Elenbecestat (E2609) | - | - | 3.53x | - | [10] |
Table 2: In Vivo Efficacy of BACE1 Inhibitors (Aβ Reduction)
| Inhibitor | Species | Dose | Fluid/Tissue | Aβ Reduction | Reference |
| This compound | Mouse (APPV717F) | 10-100 mg/kg (p.o.) | Brain | Dose-dependent reduction | [5][6] |
| Dog | 5 mg/kg (p.o.) | CSF | ~70% (Aβ1-x) | [5] | |
| Verubecestat (MK-8931) | Rat | 8 mg/kg | Cortex | ED90 (Aβ40) | [11] |
| Monkey | 10 mg/kg | CSF | 72% (Aβ) | [11] | |
| Human (AD Patients) | 12 mg/day | CSF | 57% (Aβ40) | [4] | |
| Human (AD Patients) | 40 mg/day | CSF | 79% (Aβ40) | [4] | |
| Human (AD Patients) | 60 mg/day | CSF | 84% (Aβ40) | [4] | |
| Lanabecestat (AZD3293) | Human | 20 mg/day | CSF | 58% (Aβ1-40) | [12] |
| Human | 50 mg/day | CSF | 73% (Aβ1-40) | [12] | |
| Atabecestat (JNJ-54861911) | Human (Early AD) | 10 mg/day | CSF | 67-68% (Aβ1-40) | [13] |
| Human (Early AD) | 50 mg/day | CSF | 87-90% (Aβ1-40) | [13] | |
| Umibecestat (CNP-520) | Human (Healthy) | 15 mg/day | CSF | ~70% inhibition (predicted) | [9] |
| Human (Healthy) | 50 mg/day | CSF | ~90% inhibition (predicted) | [9] |
Mandatory Visualizations
The following diagrams illustrate the core biological pathway and a typical experimental workflow relevant to the study of BACE1 inhibitors.
Caption: The amyloidogenic pathway of APP processing and the site of BACE1 inhibition.
Caption: General experimental workflow for the development of a BACE1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are representative protocols for key in vivo and in vitro assays.
Protocol 1: In Vivo Aβ Reduction Assessment in APP-Transgenic Mice [14][15]
-
Objective: To determine the efficacy of a BACE1 inhibitor in reducing Aβ levels in the brain and cerebrospinal fluid (CSF) of a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Male APP-transgenic mice (e.g., PDAPP, 5XFAD), aged 3-6 months, are commonly used. Animals should be acclimated for at least one week before the experiment.[14]
-
Drug Administration:
-
The BACE1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Mice are weighed to calculate the precise volume for the target dosage (e.g., 10, 30, 100 mg/kg).[6][7]
-
The formulation is administered via oral gavage using a 20-22 gauge ball-tipped needle.[14] A vehicle-only control group is run in parallel.
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 3, 6, or 24 hours), mice are anesthetized.[5]
-
CSF can be collected from the cisterna magna.
-
Blood is collected via cardiac puncture into EDTA-coated tubes for plasma separation.[14]
-
Animals are then transcardially perfused with ice-cold saline to remove blood from the brain.[14]
-
The brain is harvested, with one hemisphere snap-frozen for biochemical analysis and the other fixed for histology.
-
-
Aβ Quantification:
-
The frozen brain hemisphere is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).
-
Brain homogenates and CSF are analyzed for Aβ40 and Aβ42 levels using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis: The percentage reduction in Aβ levels is calculated by comparing the mean concentrations in the inhibitor-treated group to the vehicle control group.
Protocol 2: BACE1 Enzymatic Inhibition Assay (FRET-based) [7]
-
Objective: To determine the in vitro potency (IC50) of a compound against the BACE1 enzyme.
-
Materials:
-
Recombinant human BACE1 (soluble ectodomain).
-
A specific fluorescent resonance energy transfer (FRET) peptide substrate that mimics the APP cleavage site.
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test inhibitor dissolved in DMSO.
-
384-well microplate.
-
Fluorescence plate reader.
-
-
Methodology:
-
The test inhibitor is serially diluted in DMSO and then further diluted in assay buffer.
-
A solution of BACE1 enzyme is prepared in the assay buffer.
-
In the microplate, the inhibitor dilutions are mixed with the BACE1 enzyme solution and pre-incubated for a short period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The increase in fluorescence, resulting from the cleavage of the FRET substrate, is monitored kinetically over time (e.g., 30-60 minutes) using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to a DMSO-only control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Summary and Conclusion
The development of BACE1 inhibitors has provided a wealth of data on target engagement and Aβ modulation in vivo. While this compound was a pioneering compound, subsequent inhibitors like Verubecestat, Lanabecestat, and Atabecestat have demonstrated even greater potency in reducing central Aβ levels in humans.[4][13]
However, the clinical journey of these compounds has been fraught with challenges. Nearly all late-stage BACE1 inhibitors have been discontinued due to either a lack of cognitive efficacy in patients with mild-to-moderate Alzheimer's disease or mechanism-based and off-target side effects, including cognitive worsening and hepatotoxicity.[16][17][18] This suggests that while these compounds are effective at lowering Aβ, the timing of intervention and the physiological roles of BACE1 (and BACE2) are critical considerations.[8] For researchers, these discontinued drugs remain invaluable as chemical probes to study the consequences of BACE1 inhibition in various in vivo models, helping to dissect the complex biology of APP processing and its role in neurodegeneration.
References
- 1. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. | BioWorld [bioworld.com]
- 12. Lanabecestat [openinnovation.astrazeneca.com]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzforum.org [alzforum.org]
- 18. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation BACE1 Inhibitors for Alzheimer's Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the evolution, comparative efficacy, and experimental evaluation of BACE1 inhibitors.
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a primary therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis.[1] Over the last two decades, the development of BACE1 inhibitors has progressed through distinct generations, each aiming to improve upon the last in terms of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of first and second-generation BACE1 inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Evolution from First to Second Generation Inhibitors
First-generation BACE1 inhibitors were largely peptidomimetic compounds designed to mimic the transition state of the BACE1 substrate. While often potent in enzymatic assays, these inhibitors were plagued by poor drug-like properties, including low oral bioavailability, metabolic instability, and an inability to effectively cross the blood-brain barrier (BBB).[2] A significant hurdle for these early inhibitors was their susceptibility to efflux by P-glycoprotein (P-gp), a transporter protein at the BBB that actively removes xenobiotics from the brain.[2][3]
Second-generation BACE1 inhibitors were developed to overcome these limitations. These are typically small, non-peptidic molecules with improved pharmacokinetic profiles, including better BBB penetration and reduced susceptibility to P-gp efflux.[4] Furthermore, significant efforts were made to enhance selectivity for BACE1 over other aspartyl proteases like BACE2 and Cathepsin D (CatD) to minimize off-target effects.[5][6] While showing promise in preclinical and early clinical trials by effectively lowering Aβ levels, many second-generation inhibitors have unfortunately failed in later-phase trials due to a lack of cognitive improvement or unforeseen side effects.[7][8]
Quantitative Comparison of BACE1 Inhibitors
The following tables provide a summary of the in vitro potency and in vivo efficacy of representative first and second-generation BACE1 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in assay conditions.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | Generation | BACE1 IC50/Ki | BACE2 IC50/Ki | Cathepsin D IC50/Ki | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| OM99-2 | First | Ki: ~1.7 nM[2] | - | - | - | - |
| LY2811376 | First | - | - | ~6-fold selectivity over CatD[2] | - | - |
| Verubecestat (MK-8931) | Second | IC50: 2.2 nM[6] | - | >45,000-fold[6] | - | High |
| Lanabecestat (AZD3293) | Second | IC50: 0.6 nM[8] | - | - | - | - |
| Atabecestat (JNJ-54861911) | Second | IC50: 1.0-2.6 nM[8] | - | - | - | - |
| Elenbecestat (E2609) | Second | IC50: 3.9 nM[9] | IC50: 46 nM[9] | - | ~12-fold[9] | - |
Table 2: In Vivo Aβ Reduction by BACE1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosage | Route | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Reference |
| This compound | APP Transgenic Mice | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction | - | [10] |
| Verubecestat (MK-8931) | Rats & Monkeys | - | Oral | Significant reduction | Up to 90% reduction | [11] |
| Lanabecestat (AZD3293) | C57BL/6 Mice | 80 µmol/kg | Oral | ~30% reduction in Aβ40 | - | [10] |
| Elenbecestat (E2609) | Wild-type Mice | 10 mg/kg/day | In-feed | - | Significant reduction | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating BACE1 inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel BACE1 Substrates: A Comparative Guide to LY2811376-Based Approaches
For researchers, scientists, and drug development professionals, the robust validation of novel β-secretase 1 (BACE1) substrates is a critical step in understanding the physiological roles of this key Alzheimer's disease drug target and anticipating potential side effects of BACE1 inhibitors. This guide provides a comparative overview of experimental approaches using the potent BACE1 inhibitor, LY2811376, to validate new substrates, with a focus on data presentation, detailed experimental protocols, and visual workflows.
Performance Comparison of this compound in Validating BACE1 Substrates
The BACE1 inhibitor this compound has been instrumental in confirming the identity of novel physiological substrates of BACE1 in vivo. Experimental data from studies utilizing this inhibitor demonstrate a clear and quantifiable effect on the processing of these substrates. The following tables summarize the quantitative data from a key study by Kuhn et al. (2012), which validated several neuronal BACE1 substrates in a mouse model.
Table 1: Effect of this compound on the Abundance of Soluble Ectodomains of Novel BACE1 Substrates
| Substrate | Protein Function | Change in Soluble Ectodomain Level (Inhibitor/Control Ratio) | Brain Fraction |
| sAPPβ (Control) | Amyloid Precursor Protein processing | ~0.19[1] | Soluble (DEA) |
| SEZ6 | Neuronal development and synaptic function | Reduced[1] | Soluble (DEA) |
| CHL1 | Neuronal migration and axon guidance | Reduced[1] | Soluble (DEA) |
| L1 | Neuronal migration, neurite outgrowth, and myelination | Reduced[1] | Soluble (DEA) |
| Contactin-2 | Axon guidance and maintenance of nodes of Ranvier | Reduced[1] | Soluble (DEA) |
Table 2: Effect of this compound on the Abundance of Full-Length Novel BACE1 Substrates
| Substrate | Protein Function | Change in Full-Length Protein Level (Inhibitor/Control Ratio) | Brain Fraction |
| SEZ6 | Neuronal development and synaptic function | Increased[1] | Membrane (Lysate) |
| CHL1 | Neuronal migration and axon guidance | Increased[1] | Membrane (Lysate) |
| L1 | Neuronal migration, neurite outgrowth, and myelination | Increased[1] | Membrane (Lysate) |
| Contactin-2 | Axon guidance and maintenance of nodes of Ranvier | Increased[1] | Membrane (Lysate) |
Experimental Protocols
The validation of novel BACE1 substrates using this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo BACE1 Inhibition in a Mouse Model
This protocol, adapted from Kuhn et al. (2012), describes the treatment of neonatal mice with this compound to assess its effect on BACE1 substrate processing in the brain.[1]
Materials:
-
P10 BALB/c mouse pups
-
BACE1 inhibitor this compound
-
Polyethylene glycol 400 (PEG400)
-
0.2% Diethylamine (DEA) in 50 mM NaCl with protease inhibitors
-
RIPA buffer with protease inhibitors
-
Ultracentrifuge
-
Homogenizer
Procedure:
-
Inhibitor Preparation: Dissolve this compound in 100% PEG400.
-
Animal Dosing: Administer this compound subcutaneously to P10 mouse pups at a dose of 100 mg/kg. Repeat the administration every 12 hours.
-
Tissue Harvest: Sacrifice the mice by decapitation 16 hours after the first injection.
-
Brain Homogenization: Immediately snap-freeze the brains. Homogenize the frozen brains in 10 volumes (w/v) of ice-cold 0.2% DEA solution containing protease inhibitors.
-
Fractionation:
-
Soluble Fraction: Ultracentrifuge the homogenate at 100,000 x g for 30 minutes. The resulting supernatant is the soluble (DEA) fraction. Neutralize this fraction by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
Membrane Fraction: Homogenize the DEA-insoluble pellet in RIPA buffer. Clear the lysate by ultracentrifugation at 100,000 x g for 30 minutes. The supernatant represents the membrane protein fraction (lysate).
-
Western Blot Analysis for Substrate Validation
This protocol provides a general framework for detecting changes in the levels of soluble ectodomains and full-length BACE1 substrates.
Materials:
-
Protein lysates (soluble and membrane fractions)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for the substrates of interest (e.g., SEZ6, CHL1, L1, Contactin-2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the soluble and membrane fractions using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to a loading control.
Visualizing the Workflow and BACE1 Signaling
To better illustrate the experimental process and the underlying biological pathway, the following diagrams were generated using the Graphviz DOT language.
References
LY2811376 as a Reference Compound in BACE Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a cornerstone of therapeutic strategies targeting Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, BACE1 is a prime target for disease-modifying drugs. In the screening and evaluation of new BACE1 inhibitors, the use of well-characterized reference compounds is crucial for validating assay performance and contextualizing the potency and selectivity of novel chemical entities. LY2811376, an orally available, non-peptidic BACE1 inhibitor, has served as such a reference. This guide provides a comparative overview of this compound against other notable BACE1 inhibitors, supported by experimental data and detailed protocols.
BACE1 Signaling Pathway in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease. BACE1 initiates this cascade by cleaving the amyloid precursor protein (APP). The following diagram illustrates this critical signaling pathway.
Comparative Analysis of LY2811376 Toxicity with Other BACE Inhibitors
A Guide for Researchers and Drug Development Professionals
The development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors as a therapeutic strategy for Alzheimer's disease has been fraught with challenges, primarily due to mechanism-based and off-target toxicities. While these inhibitors effectively reduce amyloid-β (Aβ) levels, several promising candidates have been discontinued in clinical trials. This guide provides a comparative analysis of the toxicity profile of LY2811376, one of the first orally available BACE1 inhibitors to be tested in humans, against other notable BACE inhibitors. Understanding these toxicities is crucial for the future design of safer and more effective therapeutic agents.
Data Presentation: Comparative Toxicity of BACE Inhibitors
The following table summarizes the key toxicological findings for this compound and other BACE inhibitors that have undergone significant preclinical or clinical investigation.
| Inhibitor | Type of Toxicity | Species / System | Key Findings | Proposed Mechanism | Reference |
| This compound | Retinal Toxicity | Rat | Cytoplasmic accumulation of autofluorescent material in the retinal pigment epithelium. | Off-target: Inhibition of Cathepsin D. Recapitulated in BACE1 KO mice treated with the compound. | [1][2][3][4] |
| Neurological | Mouse | Impaired motor coordination, abnormal muscle spindle morphology. | On-target: Reduced processing of Neuregulin 1 (Nrg1). | [5] | |
| Synaptic Plasticity | Mouse (hippocampal slices) | Significant reduction in dendritic spine density and turnover at high doses; impaired long-term potentiation (LTP). | On-target: Interference with physiological processing of BACE1 substrates required for neurotransmission. | [6][7][8] | |
| LY2886721 | Hepatotoxicity | Human (Phase 2) | Abnormal liver function tests; elevated liver enzymes. | Off-target: Proposed inhibition of BACE1-mediated processing of β-galactoside α-2,6-sialyltransferase I (ST6Gal I) in the liver. | [4][5][6][9] |
| Verubecestat (MK-8931) | Cognitive Worsening | Human (Phase 3) | Decreased memory and cognition in prodromal Alzheimer's disease patients. | On-target: Interference with physiological synaptic functions of BACE1. | [7] |
| Hair Depigmentation | Animal models | Lightening of coat color. | Off-target: Potent inhibition of BACE2, which plays a role in melanogenesis. | [4][10] | |
| Atabecestat (JNJ-54861911) | Hepatotoxicity | Human (Phase 2b/3) | Serious elevations of liver enzymes. | Likely off-target, as BACE1 knockout models do not show inherent liver defects. | [6][11] |
| Lanabecestat | Synaptic Plasticity | Mouse (hippocampal slices) | Significantly inhibited long-term potentiation (LTP). | On-target: Interference with physiological processing of BACE1 substrates. | [7] |
| Elenbecestat (E2609) | General Safety | Preclinical | Favorable preclinical safety profile. | Higher selectivity for BACE1 over BACE2 may mitigate some off-target effects like hypopigmentation. | [4][6] |
| CNP520 (Umibecestat) | General Safety | Preclinical | Good safety margins with no reported signs of depigmentation, retinal, or liver toxicity in early studies. | N/A | [4][6] |
Experimental Protocols
Detailed methodologies are critical for interpreting and comparing toxicity data across different compounds.
Preclinical Retinal Toxicity Assessment (as applied to this compound)
-
Objective: To evaluate the potential for long-term toxicity in a non-rodent species to support longer-duration clinical trials.
-
Model: Sprague-Dawley rats.
-
Methodology:
-
Dosing: Rats were administered this compound via oral gavage at doses of ≥30 mg/kg daily for 3 months.[1] A control group received a vehicle.
-
Observation: Animals were monitored for general health and clinical signs of toxicity.
-
Tissue Collection and Preparation: At the end of the study, animals were euthanized, and eyes were collected and fixed. Tissues were embedded, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: H&E-stained slides were examined by light microscopy. Additionally, unstained or H&E-stained slides were observed with epifluorescent illumination (e.g., excitation at 450–490 nm, emission barrier filter at 515 nm) to detect autofluorescent material.[1]
-
Confirmation in BACE1 KO Mice: To determine if the toxicity was on-target, BACE1 knockout mice were treated with this compound (e.g., 100 mg/kg daily for 9 weeks) and their retinal tissues were examined similarly.[1][12] The recurrence of the pathology indicated an off-target mechanism.
-
In Vitro Assessment of Synaptic Plasticity (LTP)
-
Objective: To determine the effect of BACE inhibitors on synaptic function, a key correlate of memory.
-
Model: Acute hippocampal slices from mice.
-
Methodology:
-
Slice Preparation: Mice were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus was dissected, and transverse slices (e.g., 300-400 µm thick) were prepared using a vibratome.
-
Incubation: Slices were allowed to recover in oxygenated aCSF for at least 1 hour.
-
Compound Application: Slices were then incubated with a specific BACE inhibitor (e.g., 10 µM verubecestat, lanabecestat, or LY2886721) or a vehicle (DMSO) for a set period (e.g., 5 hours).[7]
-
Electrophysiological Recording: Slices were transferred to a recording chamber perfused with oxygenated aCSF containing the BACE inhibitor or vehicle. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 stratum radiatum using a glass microelectrode in response to stimulation of the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline response, LTP was induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Data Analysis: The fEPSP slope was measured and plotted over time. The magnitude of LTP was quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of recording compared to the baseline.[7] A significant reduction in this percentage in the drug-treated group compared to the vehicle group indicated impairment of synaptic plasticity.
-
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
The discontinuation of this compound due to off-target retinal toxicity, and the failure of other BACE inhibitors like LY2886721 and atabecestat due to hepatotoxicity, underscore the critical challenge of off-target effects in this drug class.[1][5][11] Furthermore, cognitive worsening seen with compounds like verubecestat suggests that even on-target BACE1 inhibition can be detrimental if not precisely modulated, likely due to the enzyme's role in processing crucial substrates for synaptic health.[6][7]
The toxicity profile of this compound is primarily defined by off-target retinal effects and on-target neurological and synaptic impairments.[1][5][7] This contrasts with other inhibitors where hepatotoxicity was the primary concern.[6][11] Future development of BACE inhibitors will require a multi-pronged approach:
-
High Selectivity: Designing molecules with high selectivity for BACE1 over other proteases, particularly BACE2 and Cathepsin D, is paramount to avoid off-target toxicities like hair depigmentation and retinal damage.[6][10]
-
Optimized Inhibition: Achieving a therapeutic window that sufficiently lowers Aβ production without disrupting the physiological processing of other essential BACE1 substrates is critical. This may involve developing inhibitors with specific binding kinetics or exploring lower, more moderate dosing regimens.[8][13]
-
Structurally Diverse Scaffolds: Moving beyond common chemical scaffolds may help identify compounds with novel properties and fewer shared liabilities, such as the potential for liver toxicity.[14]
By carefully analyzing the distinct toxicity profiles of first and second-generation BACE inhibitors like this compound, researchers can better navigate the complex challenges of targeting BACE1 for Alzheimer's disease.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. pmlive.com [pmlive.com]
- 10. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. glpbio.com [glpbio.com]
- 13. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 14. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BACE1 Inhibitor LY2811376 and Other Beta-Secretase Modulators in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease (AD) has led to the intensive investigation of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. This enzyme is critical in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides that are central to AD pathology. This guide provides a comparative overview of the efficacy of LY2811376, a first-generation BACE1 inhibitor, alongside other notable BACE1 inhibitors, based on data from various Alzheimer's disease animal models.
Introduction to BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in the pathogenesis of AD.[1] BACE1, also known as beta-secretase, is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the generation of Aβ.[2] Therefore, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ production and its downstream neurotoxic effects.[1] this compound was one of the pioneering non-peptidic, orally available BACE1 inhibitors to enter clinical trials.[3][4] While its development was ultimately halted due to off-target toxicity, the preclinical data generated with this compound and its successors provide valuable insights into the potential and the challenges of BACE1 inhibition.[3]
Comparative Efficacy of BACE1 Inhibitors in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound and other BACE1 inhibitors in reducing Aβ levels in various AD animal models.
Table 1: Efficacy of this compound in Alzheimer's Disease Animal Models
| Animal Model | Dose | Route of Administration | Duration | % Aβ Reduction (Brain) | % Aβ Reduction (Plasma) | Citation |
| APPV717F Transgenic Mice | 10, 30, 100 mg/kg | Oral gavage | Single dose (3h) | Dose-dependent reduction in sAPPβ and C99 | - | [3][5] |
| PDAPP Transgenic Mice | 30 mg/kg | Oral | - | ~60% reduction in soluble Aβs (cortex) | - | [5] |
| PDAPP Transgenic Mice | - | - | - | Concentration-dependent decrease in Aβ secretion (EC50 ~100 nM in primary neuronal cultures) | - | [3][5] |
Table 2: Comparative Efficacy of Other BACE1 Inhibitors in Animal Models
| Compound | Animal Model | Dose | % Aβ Reduction (Brain) | % Aβ Reduction (CSF) | % Aβ Reduction (Plasma) | Citation |
| LY2886721 | Preclinical animal models | - | Robustly decreased Aβ levels | - | - | [4] |
| MK-8931 (Verubecestat) | Rats and Monkeys | - | Strong reduction in Aβ40 and Aβ42 | Strong reduction in Aβ40, Aβ42, and sAPPβ | - | [6] |
| CNP-520 (Umibecestat) | APP Transgenic Mice | - | Reduced Aβ deposition | Markedly reduced Aβ levels | - | [1][6] |
| E2609 (Elenbecestat) | Rodents, Guinea Pigs, Non-human primates | - | - | Strongly reduced Aβ levels | Strongly reduced Aβ levels | [6] |
| SCH1682496 | Mice | - | Correlated with decreased Aβ40 levels | - | - | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
This compound in APPV717F Transgenic Mice
-
Animal Model: Young APPV717F transgenic mice, which overexpress a mutant form of human APP, leading to age-dependent Aβ plaque pathology.[3]
-
Drug Administration: this compound was administered as a single dose via oral gavage at 10, 30, or 100 mg/kg.[3]
-
Tissue Analysis: Animals were sacrificed 3 hours after dosing. Brain tissue was collected to measure the levels of sAPPβ and C99, the direct products of BACE1 cleavage of APP, as pharmacodynamic markers of target engagement.[3][5]
This compound in PDAPP Transgenic Mice
-
Animal Model: PDAPP transgenic mice, another model that overexpresses mutant human APP and develops amyloid plaques.[5]
-
Primary Neuronal Cultures: Primary neuronal cultures were derived from PDAPP transgenic mice. These cultures were treated with varying concentrations of this compound to determine its half-maximal effective concentration (EC50) for reducing Aβ secretion.[3][5]
-
In Vivo Studies: A single oral dose of 30 mg/kg this compound was administered to PDAPP mice, and cortical tissue was analyzed to quantify the reduction in soluble Aβ levels.[5]
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway mediated by α-secretase and the amyloidogenic pathway initiated by BACE1. BACE1 inhibitors like this compound aim to block the amyloidogenic pathway, thereby reducing the production of Aβ.
Caption: Amyloid Precursor Protein (APP) processing pathways.
General Experimental Workflow for Preclinical BACE1 Inhibitor Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a BACE1 inhibitor in an Alzheimer's disease animal model.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel BACE1 Inhibitors Against LY2811376: A Comparative Guide
For researchers and drug development professionals in the Alzheimer's disease space, identifying potent and selective BACE1 inhibitors is a critical step in modulating the amyloidogenic pathway. This guide provides a comparative analysis of emerging BACE1 inhibitors against the well-characterized compound LY2811376, offering a baseline for evaluating new therapeutic candidates. The data presented is compiled from publicly available preclinical and clinical studies.
Quantitative Comparison of BACE1 Inhibitors
The following table summarizes the key in vitro and in vivo efficacy parameters for this compound and other notable BACE1 inhibitors. This allows for a direct comparison of their potency and cellular activity.
| Compound | Target(s) | IC50 (nM) | EC50 (nM) | Selectivity | Key In Vivo Effects |
| This compound | BACE1 | 239 - 249 | 300 (HEK293-APP)[1][2], 100 (primary neurons)[1][3] | ~10-fold vs BACE2; >50-fold vs Cathepsin D, Pepsin, Renin[1][2][3][4] | Dose-dependent reduction of Aβ, sAPPβ, and C99 in PDAPP mice[2][3]; Maximal 85% reduction of plasma Aβ1-x in beagle dogs[3] |
| Verubecestat (MK-8931) | BACE1, BACE2 | - | - | - | Reduced CSF concentrations of Aβ40, Aβ42, and sAPPβ in healthy volunteers[5]. |
| Atabecestat (JNJ-54861911) | BACE1 | - | - | - | Progressed to Phase II/III clinical trials[5]. |
| Elenbecestat (E2609) | BACE1, BACE2 | 3.9 (BACE1), 46 (BACE2) | - | ~12-fold vs BACE2 | Reduced brain Aβ levels to 46% and sSez6 levels to 27% of vehicle in mice[6]. |
| Shionogi Compound 1 | BACE1, BACE2 | 3.9 (BACE1), 148 (BACE2) | - | ~38-fold vs BACE2 | Reduced brain Aβ levels to 32% and sSez6 levels to 17% of vehicle in mice[6]. |
| Shionogi Compound 2 | BACE1, BACE2 | 7.7 (BACE1), 307 (BACE2) | - | ~40-fold vs BACE2 | Reduced brain Aβ levels to 67% and sSez6 levels to 39% of vehicle in mice[6]. |
BACE1 Signaling and Therapeutic Intervention
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway. It initiates the cleavage of the amyloid precursor protein (APP), a process that can lead to the formation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. The following diagram illustrates this critical pathway.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of BACE1 inhibitors. Below are representative protocols for in vitro enzymatic and cell-based assays.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This assay quantifies the direct inhibitory effect of a compound on recombinant BACE1 enzyme activity.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds and reference inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Add a small volume (e.g., 2-5 µL) of the compound dilutions to the wells of the 384-well plate.
-
Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.
-
Monitor the increase in fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Aβ Reduction Assay
This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ levels.
1. Reagents and Materials:
-
HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Aβ ELISA kits (for Aβ40 and Aβ42)
2. Procedure:
-
Seed the HEK293-APP cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and reference inhibitor in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percent reduction in Aβ levels for each compound concentration relative to a vehicle-treated control and calculate the EC50 value.
Experimental Workflow for BACE1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel BACE1 inhibitors, from initial screening to in vivo testing.
It is important to note that while BACE1 inhibition has been a promising strategy, clinical trials of several BACE1 inhibitors have been discontinued due to lack of efficacy or off-target effects.[5][6][7][8][9] Therefore, careful evaluation of both on-target potency and potential off-target liabilities is essential in the development of new BACE1-targeting therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY2811376: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the BACE1 inhibitor LY2811376 is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
I. Understanding the Compound: Key Safety Data
This compound is a non-peptidic inhibitor of the β-secretase enzyme (BACE1) and has been investigated for its potential role in Alzheimer's disease research.[1][2][3][4] While specific toxicology data may be limited as the compound did not proceed through all clinical development stages, it is imperative to handle it with the care afforded to all research chemicals.[5][6]
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1194044-20-6[1][2] |
| Molecular Formula | C₁₅H₁₄F₂N₄S[1] |
| Molecular Weight | 320.4 g/mol [1] |
| Solubility | Soluble in DMSO and Ethanol[1][4] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, like any other chemical waste, should be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general framework for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
3. Inactivation (if applicable and approved):
-
Consult your institution's EHS department for approved chemical inactivation procedures. Do not attempt any chemical treatment of the waste unless it is a recognized and approved protocol within your organization.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and regulatory violations.
III. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated during laboratory experiments.
IV. Emergency Procedures
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills: Use an absorbent material (e.g., chemical spill pads or vermiculite) to contain and absorb the liquid. Place the used absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, as recommended by your institution's safety protocols. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Notify your supervisor and your institution's EHS department immediately.
The following flowchart outlines the logical steps for responding to a laboratory spill of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Personal protective equipment for handling LY2811376
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of LY2811376, a non-peptidic inhibitor of the β-secretase enzyme (BACE1). Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of your research.
Key Safety and Physical Data
A summary of the essential physical and chemical properties of this compound is provided below. This information is critical for safe handling, storage, and emergency response planning.
| Property | Value |
| Chemical Name | (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine |
| CAS Number | 1194044-20-6[1] |
| Molecular Formula | C₁₅H₁₄F₂N₄S[1] |
| Molecular Weight | 320.4 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and Ethanol (25 mg/mL).[2][3] |
| Storage | Store at -20°C for long-term stability.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key procedural steps.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection : Chemical safety goggles are required to protect against splashes.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are mandatory.[4] Gloves should be inspected before use and changed immediately if contaminated. For prolonged handling, consider double-gloving.
-
Body Protection : A laboratory coat must be worn to protect street clothing and skin.[4] Ensure the lab coat is fully buttoned.
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.
Procedural Guidance
Handling and Storage
-
Engineering Controls : All work with solid this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Preventing Contact : Avoid direct contact with the skin, eyes, and clothing. Should contact occur, immediately follow the first aid measures outlined below.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a freezer at -20°C.[2]
Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment : For a solid spill, carefully cover the area with damp paper towels to avoid raising dust. For a liquid spill, contain it with an absorbent material, such as vermiculite or a chemical spill pillow, working from the outside in.[6]
-
Cleanup :
-
Solid Spills : Gently sweep the dampened material into a designated hazardous waste container.
-
Liquid Spills : Use absorbent pads to soak up the spill. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation : Segregate all this compound waste, including unused compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and cleaning materials, from other laboratory waste streams.
-
Containerization : Place all solid and liquid waste into clearly labeled, sealed, and chemically compatible hazardous waste containers.[8]
-
Labeling : Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Collection : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[9]
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their scientific work. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
